3,4-Dihydroxy-2-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxy-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-6(4-9)2-3-7(10)8(5)11/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYMDNUEVGSSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460427 | |
| Record name | 3,4-dihydroxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88122-12-7 | |
| Record name | 3,4-dihydroxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxy-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Antioxidant Potential of Methylated Catechol Benzaldehydes: Mechanisms, Profiling, and Protocol Validation
As a Senior Application Scientist navigating the intersection of natural product chemistry and targeted drug development, understanding the precise thermodynamic and kinetic behaviors of phenolic antioxidants is paramount. Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) serves as a potent, naturally occurring baseline catechol. However, in modern therapeutics, cosmetics, and food chemistry, its O-methylated derivatives—namely vanillin, isovanillin, and syringaldehyde—are frequently prioritized.
This technical guide explores the causality behind how structural methylation alters radical scavenging mechanisms, provides quantitative profiling data, and establishes self-validating experimental protocols for accurate antioxidant assessment.
Molecular Architecture: The Impact of O-Methylation
The transition from a pure catechol to a methylated catechol benzaldehyde fundamentally alters the thermodynamics of the molecule. The unmethylated catechol moiety of protocatechuic aldehyde provides two adjacent hydroxyl groups. This proximity allows for excellent hydrogen atom donation and subsequent stabilization of the resulting phenoxyl radical via intramolecular hydrogen bonding, effectively attenuating oxidative stress and Nox-mediated cellular damage 1.
When O-methylation occurs (e.g., converting the 3-OH group to a methoxy group to form vanillin), the molecule loses one active hydrogen-donating site. Consequently, the raw antioxidant capacity in non-polar environments often decreases compared to the parent catechol 2. However, this structural modification introduces a strong electron-donating (+M) methoxy group. This group enhances the electron density of the aromatic ring, effectively stabilizing the phenoxyl radical formed at the remaining para-hydroxyl group. Furthermore, the increased lipophilicity facilitates superior cellular membrane penetration, making these methylated derivatives highly relevant for in vivo neuroprotective and anti-inflammatory applications 3.
Mechanistic Pathways: HAT vs. SPLET
The antioxidant action of methylated catechol benzaldehydes is not monolithic; it proceeds primarily through two competing mechanisms dictated by the solvent environment and pH:
-
Hydrogen Atom Transfer (HAT): Dominant in non-polar, lipophilic environments. The antioxidant directly donates a hydrogen atom to the free radical. The bond dissociation enthalpy (BDE) of the O-H bond is the critical governing factor.
-
Sequential Proton Loss Electron Transfer (SPLET): Dominant in aqueous, physiological environments (pH ~7.4). The phenolic hydroxyl group first ionizes to form a phenoxide anion, which subsequently transfers an electron to the radical. The electron-donating methoxy groups in vanillin and syringaldehyde significantly lower the ionization potential of the phenoxide anion, making SPLET a highly favorable pathway in physiological buffers.
Mechanistic divergence of methylated catechols via HAT and SPLET pathways.
Quantitative Antioxidant Profiling
While protocatechuic aldehyde exhibits aggressive scavenging due to its unhindered catechol structure, its methylated counterparts exhibit varied activity based on the assay employed. The table below synthesizes comparative data across standard benchmarks 45.
| Compound | Structural Classification | DPPH Scavenging Activity (IC50) | ABTS Activity |
| Protocatechuic Aldehyde | Pure Catechol (3,4-diOH) | ~0.84 µg/mL | High |
| Vanillin | Methylated (4-OH, 3-OMe) | ~0.81 µg/mL (Highly variable)* | Moderate to High |
| Syringaldehyde | Dimethylated (4-OH, 3,5-diOMe) | Superior to Vanillin | High |
| Divanillin | Dimeric Methoxyphenol | Exponentially Higher than Monomer | Very High |
*Note: Vanillin's DPPH activity is highly sensitive to solvent choice due to steric hindrance around the phenolic hydroxyl group, often resulting in delayed kinetic responses compared to unhindered catechols.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the evaluation of these compounds must utilize a self-validating assay system. The following protocol details the DPPH radical scavenging assay, engineered to account for the kinetic delays inherent to sterically hindered methoxyphenols.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM.
-
Causality: Methanol is chosen because it ensures complete solubilization of the lipophilic methylated benzaldehydes while providing a stable, slightly protic environment for the DPPH radical to interact via both HAT and SPLET mechanisms.
-
-
Sample Dilution: Prepare serial dilutions of the target compound (e.g., vanillin or divanillin) ranging from 0.1 to 100 µg/mL in methanol.
-
Reaction Initiation: Aliquot 1.0 mL of the sample solution and mix thoroughly with 2.0 mL of the 0.1 mM DPPH solution.
-
Self-Validation Controls (Critical):
-
Negative Control: 1.0 mL methanol + 2.0 mL DPPH (Establishes baseline radical absorbance).
-
Sample Blank: 1.0 mL sample + 2.0 mL methanol (Corrects for intrinsic absorbance of the benzaldehyde derivatives).
-
Positive Control: Ascorbic Acid or Trolox (Validates the efficacy of the DPPH batch).
-
-
Incubation: Incubate all tubes in total darkness at 25°C for exactly 30 minutes.
-
Causality: DPPH is highly light-sensitive; darkness prevents photo-degradation, ensuring that any absorbance decay is strictly due to the antioxidant's electron/hydrogen donation.
-
-
Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the percentage of inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100.
Standardized high-throughput workflow for DPPH radical scavenging assays.
Advanced Structural Modifications
To overcome the reduced primary scavenging activity of monomeric methylated catechols, researchers employ advanced structural modifications to engineer superior antioxidant profiles:
-
Dimerization: The oxidative coupling of vanillin to form divanillin restores a pseudo-catechol-like density of hydroxyl groups. Divanillin exhibits significantly greater free radical scavenging capabilities compared to its monomeric precursor, effectively bridging the gap between methylated stability and raw catechol activity 5.
-
Thioether Linkages: Introducing a methylene-thioether bridge to the catechol/methoxyphenol core creates polyfunctional compounds. The sulfur atom acts as a secondary site for peroxide decomposition, yielding a dual-action antioxidant capable of protecting both DNA and lipid molecules from diverse radical species while maintaining cytoprotective properties 6.
References
- The Acute Toxicity and Cardiotoxic Effects of Protocatechuic Aldehyde on Juvenile Zebrafish. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjWloPDmtjv7K9FdysNK9hnllpiwmNMhDlyGBE1bXs4Dh6RUcQcKtAYD5FVloKYEK0Co7B3ChRl56DWlGJbho4r727ZULGmGKE-6bngBaeRz3NDydHOxMtwmd03A5zslv5ov3C14Ngmjc8RTR5]
- Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES-kGjJC1Cie4FAXOdu0Pl7l5sN0l9X4okAHUzsZfgs9sz_eJSA67fk4enognKtkUatQafcm65yMRRDCOy2y--6tOfofRzboVffcyN3KWOefzWZWua7YBT7qeEZMLACULkPz8=]
- Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPsEPvSWQITchDkL63ORdx2uvXfsmK4_jg0NrahIv06r5XSrWWtorOBWVuY7xBnYUwqC2gh48OseYuOIfMhBZVKgpFSshRcg2uN3jmwVnmnoCybWExtSoHgaXDwJFz-Vk=]
- Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmWYhNWvPj46ZW9j9qi82DrflzRgXz87lsQ9Isfhvo-sGQrY_B9EonMWGv5BTAypwxt92nspEfZHPBTG6V_f6pmZ15TIB8d1NAMWs8o8AXaJD09JswUYaYYXobslnvxvoWQJd6U0JTirO9dyGyQBhG3zvLItHGoL8WWdQZghtR0x9hMmiQK8bb5G2Ty_-cfjlClbVUOygTw8_-yen-bpg2xpzmy3_2eOIcN36IFu_Wq8bxZtM=]
- Divanillin vs. Vanillin: A Comparative Analysis of Antioxidant Activity. Benchchem.[https://vertexaisearch.cloud.google.
- Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw7qhUXxNj9NGr91gPuB_zO4F1w5TqtK7U_VBSsig9BiwxaqCwDrzgPeQaoTjRZqq_ziZIz5YTY6zHns4pcSShiEQqy6lenNnZrEqfo00GG55MwOOEg0V_dP6hlV7ruFt6OBY=]
Sources
- 1. The Acute Toxicity and Cardiotoxic Effects of Protocatechuic Aldehyde on Juvenile Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
3,4-Dihydroxy-2-methylbenzaldehyde vs 3,4-dihydroxybenzaldehyde
Topic: Comparative Technical Analysis: 3,4-Dihydroxy-2-methylbenzaldehyde vs. 3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde) Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2]
Executive Technical Summary
This guide provides a rigorous comparative analysis between the standard phenolic intermediate 3,4-dihydroxybenzaldehyde (Protocatechuic aldehyde, PAL) and its sterically congested analog, 3,4-dihydroxy-2-methylbenzaldehyde (2-Me-PAL) .[1][2][3]
While PAL is a ubiquitous metabolite and vanillin precursor with well-documented antioxidant and anti-apoptotic profiles, 2-Me-PAL represents a specialized structural probe.[1][2] The introduction of a methyl group at the C2 position—ortho to the aldehyde functionality—introduces significant steric strain and alters the electronic landscape of the molecule. This modification is critical for Structure-Activity Relationship (SAR) studies, particularly in modulating metabolic stability, lipophilicity, and binding affinity in enzyme pockets (e.g., xanthine oxidase,
This document details the physicochemical divergences, validated synthetic pathways for the 2-methyl derivative, and experimental protocols for comparative bioactivity assessment.[1]
Physicochemical Profiling: The "Methyl Effect"
The core distinction between these two molecules lies in the Ortho-Methyl Effect .[2][3] This is not merely an increase in molecular weight; it fundamentally alters the reactivity of the aldehyde group and the acidity of the neighboring phenols.
| Feature | 3,4-Dihydroxybenzaldehyde (PAL) | 3,4-Dihydroxy-2-methylbenzaldehyde (2-Me-PAL) | Technical Implication |
| Structure | Planar, unhindered aldehyde.[1][2][3] | C2-Methyl forces aldehyde out of planarity (slight twist).[2] | Reduced conjugation efficiency; altered Schiff base formation rates. |
| Electronic Effect | Electron-withdrawing CHO; Electron-donating OH.[1][2][3] | Additional +I (Inductive) effect from C2-Me.[2][3] | 2-Me-PAL is slightly more electron-rich; theoretically lower oxidation potential.[1][2] |
| Lipophilicity (LogP) | ~0.8 - 1.1 | ~1.3 - 1.5 (Predicted) | 2-Me-PAL has superior membrane permeability and BBB penetration potential.[1][2][3] |
| Solubility | High in alcohols, moderate in water.[1] | Reduced water solubility due to hydrophobic methyl.[3] | Requires DMSO/Ethanol cosolvents for aqueous assays.[3] |
| Metabolic Fate | Rapidly oxidized to Protocatechuic acid. | C2-Me blocks ortho-hydroxylation; sterically hinders ALDH attack.[1][2][3] | Potentially extended half-life in vivo. |
Synthetic Pathways: Logic & Mechanism
While PAL is often sourced from lignin degradation or vanillin demethylation, 2-Me-PAL requires de novo synthesis to ensure regiochemical purity.[1][2][3] The most robust route utilizes Vilsmeier-Haack formylation of 3-methylcatechol.[1][2][3]
Mechanistic Insight
The synthesis relies on the directing power of the hydroxyl groups. In 3-methylcatechol (1,2-dihydroxy-3-methylbenzene), the C1-OH and C2-OH are strong ortho/para directors.[1][2][3] The C3-methyl group provides weak activation and steric bulk.[1][2][3]
-
Site Selectivity: The Vilsmeier reagent (chloromethyliminium ion) is bulky.[2] Attack at C6 (ortho to OH, meta to Me) is possible, but attack at C4 (para to C1-OH, meta to C2-OH) is electronically favored and leads to the target 2-methyl-3,4-dihydroxybenzaldehyde (after renumbering).[1][2][3]
Figure 1: The synthesis exploits the para-directing effect of the C1-hydroxyl group to install the aldehyde at C4 (becoming C1 in the product), locking the methyl at C2.[1][2][3]
Biological & Pharmacological Interfaces
Antioxidant & Radical Scavenging
Both compounds possess the catechol moiety (3,4-dihydroxy), which is the pharmacophore responsible for radical scavenging (via Hydrogen Atom Transfer - HAT).[1][2]
-
PAL: High efficacy, but rapid metabolic clearance.[1]
-
2-Me-PAL: Comparable intrinsic scavenging activity.[1][2][3] The methyl group may stabilize the resulting phenoxy radical via hyperconjugation, potentially enhancing antioxidant persistence.
Enzyme Inhibition (SAR Probe)
In drug development, 2-Me-PAL is used to probe the size of hydrophobic pockets in enzymes like Xanthine Oxidase or Tyrosinase .[1][2][3]
-
Hypothesis: If 2-Me-PAL shows drastically reduced activity compared to PAL, the enzyme pocket is sterically restricted at the C2/C6 axis.[1][2][3] If activity is maintained or enhanced, the pocket can accommodate hydrophobic bulk, suggesting a route for optimizing inhibitor potency (increasing LogP without losing activity).[2]
Experimental Validation Protocols
Protocol A: Synthesis of 2-Me-PAL (Vilsmeier-Haack)
This protocol is adapted for high-purity generation suitable for biological assays.[1][2][3]
Reagents:
-
Phosphorus Oxychloride (
, 1.2 eq)[2] -
Dimethylformamide (DMF, 1.5 eq)[2]
-
Dichloromethane (DCM, anhydrous)[2]
Step-by-Step:
-
Reagent Formation: In a flame-dried flask under Argon, cool DMF (
) and add dropwise over 20 mins. A white precipitate (Vilsmeier salt) will form.[2] -
Addition: Dissolve 3-methylcatechol in minimal DCM. Add slowly to the Vilsmeier salt, maintaining temp
. -
Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours. The mixture will turn dark red/brown.[3]
-
Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over
.[3][4][5] -
Purification: Recrystallize from water/ethanol or purify via flash chromatography (Hexane:EtOAc 7:3).
-
Validation:
-NMR must show a singlet aldehyde peak at ppm and the methyl singlet at ppm.[1][2][3]
Protocol B: Comparative DPPH Radical Scavenging Assay
To quantify the "Methyl Effect" on antioxidant capacity.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in Methanol).[1][2][3]
-
Test compounds: PAL and 2-Me-PAL (Stock: 10 mM in DMSO).[1][2][3]
Workflow:
-
Preparation: Prepare serial dilutions of PAL and 2-Me-PAL (10
M to 200 M) in Methanol. -
Incubation: Mix 100
L of sample with 100 L of DPPH solution in a 96-well plate. -
Control: Methanol + DPPH (Negative Control); Ascorbic Acid (Positive Control).
-
Measurement: Incubate in dark at RT for 30 mins. Measure Absorbance at 517 nm.[3]
-
Analysis: Calculate % Inhibition:
Plot IC50 curves. A lower IC50 for 2-Me-PAL indicates that the methyl group stabilizes the radical intermediate.[1][2][3]
Structural Logic & SAR Decision Tree
When to select 2-Me-PAL over the standard PAL in your research?
Figure 2: Decision matrix for selecting the appropriate aldehyde based on metabolic and steric requirements.
References
-
Li, L., & Seeram, N. P. (2011). Further investigation into maple syrup yields 3 new lignans, a new phenylpropanoid, and 26 other phytochemicals.[1] Journal of Agricultural and Food Chemistry.
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][2] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.[1][2][3] Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry for Protocol A).
-
Takeda, Y., et al. (2008). Antioxidant and anti-inflammatory activities of protocatechuic aldehyde. Journal of Oleo Science.[3]
-
SciFinder/CAS Database. CAS No. 88122-12-7 (3,4-dihydroxy-2-methylbenzaldehyde) & CAS No. 139-85-5 (3,4-dihydroxybenzaldehyde).[1][2][3] Verified Chemical Properties.[3]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. 139-85-5|3,4-Dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. Sciencemadness Discussion Board - Vilsmeier-Haack Piperonal Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. growingscience.com [growingscience.com]
Technical Guide: 2,3,4-Substituted Benzaldehyde Derivatives in Medicinal Chemistry
Executive Summary
The 2,3,4-substituted benzaldehyde scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its more ubiquitous isomer, the 3,4,5-trimethoxy motif (found in colchicine and podophyllotoxin). While the 3,4,5-pattern provides a planar, electron-rich surface for hydrophobic pocket insertion, the 2,3,4-substitution pattern introduces unique steric and electronic vectors—primarily driven by the ortho (C2) substituent—that force a torsional twist in the biaryl axis of downstream derivatives.
This guide provides a technical deep-dive into the synthesis, structure-activity relationship (SAR), and therapeutic utility of 2,3,4-derivatives, specifically focusing on 2,3,4-trimethoxybenzaldehyde (TMB) and 2,3,4-trihydroxybenzaldehyde (THBA) . It is designed for researchers seeking to exploit this scaffold for tubulin inhibition, cardiovascular protection (trimetazidine precursors), and dual-acting antioxidant/aldose reductase inhibitors.
Structural Significance & Pharmacophore Analysis
The "Ortho-Effect" and Torsional Constraints
In medicinal chemistry, the difference between a 3,4,5- and a 2,3,4-substitution pattern is not merely positional; it is conformational.
-
3,4,5-Pattern: Typically planar or near-planar, maximizing
- stacking interactions in the colchicine binding site of tubulin. -
2,3,4-Pattern: The substituent at C2 (ortho to the aldehyde or downstream linker) creates steric clash with the carbonyl oxygen or the
-proton of the linker. This forces the phenyl ring out of coplanarity.
Medicinal Implication: This "pre-organized" twisted conformation is critical for fitting into restricted hydrophobic pockets where a planar molecule would face steric rejection. This is particularly relevant in designing chalcone-based tubulin inhibitors where the 2,3,4-trimethoxy A-ring mimics the twisted biaryl system of combretastatin A-4 more effectively than planar analogs.
Electronic Landscape
The 2,3,4-pattern creates a specific electron density map. The C3 and C4 substituents are electron-donating (via resonance), activating the ring for electrophilic aromatic substitution, but the C2 substituent often acts as a "gatekeeper," modulating metabolic stability against ring oxidation.
Visualization: Scaffold Utility & SAR Logic
The following diagram illustrates the synthetic divergence from the core 2,3,4-benzaldehyde scaffold and the logical SAR consequences of the substitution pattern.
Figure 1: Synthetic divergence and therapeutic mapping of the 2,3,4-benzaldehyde scaffold.
Validated Synthetic Protocols
Upstream Synthesis: The Vilsmeier-Haack Route
While 2,3,4-trimethoxybenzaldehyde is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.
-
Reagent:
/ DMF (Vilsmeier Reagent). -
Mechanism: Electrophilic aromatic substitution.[3] The 1,2,3-trimethoxy pattern directs formylation to the C4 position (which becomes C1 in the aldehyde product, resulting in the 2,3,4-substitution).
Downstream Protocol: Synthesis of 2,3,4-Trimethoxychalcones
Context: Chalcones are the most common medicinal derivatives of this scaffold. The following protocol is optimized to prevent polymerization and ensure high geometrical purity (
Protocol: Base-Catalyzed Claisen-Schmidt Condensation
Reagents:
-
2,3,4-Trimethoxybenzaldehyde (1.0 eq)[1]
-
Substituted Acetophenone (1.0 eq)
-
Methanol (HPLC grade)
Step-by-Step Methodology:
-
Solubilization (Critical): Dissolve 10 mmol of the acetophenone derivative in 15 mL of Methanol in a round-bottom flask.
-
Expert Note: If the acetophenone is highly lipophilic, add a co-solvent (DCM or THF) in small quantities (1-2 mL). Incomplete solubility leads to heterogeneous kinetics and side products.
-
-
Catalyst Addition: Cool the solution to 0–5°C (ice bath). Add 5 mL of 40% aqueous NaOH dropwise.
-
Causality: Low temperature prevents the Cannizzaro reaction (disproportionation of the aldehyde) and aldol polymerization.
-
-
Aldehyde Addition: Add 10 mmol of 2,3,4-trimethoxybenzaldehyde slowly.
-
Observation: The solution will typically turn yellow/orange immediately, indicating the formation of the enolate and subsequent condensation.
-
-
Reaction Phase: Stir at Room Temperature (25°C) for 12–24 hours.
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) must disappear.
-
-
Workup (Self-Validating):
-
Pour the reaction mixture into 100 mL of crushed ice-water containing 2-3 mL of HCl (to neutralize excess base).
-
Validation: A precipitate must form. If oil forms instead, the product is impure or the solvent ratio is incorrect. Refrigerate the oil to induce crystallization.
-
-
Purification: Filter the solid and recrystallize from hot Ethanol.
Visualizing the Workflow:
Figure 2: Step-by-step Claisen-Schmidt condensation protocol for 2,3,4-chalcones.
Medicinal Chemistry Case Studies
Tubulin Polymerization Inhibition
The 2,3,4-trimethoxy motif is a potent surrogate for the A-ring of colchicine.
-
Mechanism: These derivatives bind to the colchicine-binding site of tubulin, inhibiting microtubule assembly. This leads to G2/M phase cell cycle arrest and apoptosis.[9]
-
Advantage: Derivatives often retain activity against Multi-Drug Resistant (MDR) cell lines where traditional taxanes fail.
Comparative Data (Representative):
| Compound Class | Substitution | Target Cell Line (IC50) | Tubulin Inhibition |
| Colchicine (Ref) | 3,4,5-trimethoxy | MCF-7: ~10 nM | +++ |
| Chalcone A | 2,3,4-trimethoxy | MCF-7: 15-50 nM | ++ |
| Chalcone B | 3,4,5-trimethoxy | MCF-7: 100-200 nM | + |
| Benzofuran | 2,3,4-trimethoxy | K562: <10 nM | +++ |
Data Interpretation: In many synthetic chalcone and benzofuran series, the 2,3,4-pattern (Chalcone A) outperforms the 3,4,5-pattern (Chalcone B) due to the specific steric fit in the binding pocket that tolerates the "ortho-twist."
Trimetazidine and Cardiovascular Agents
2,3,4-Trimethoxybenzaldehyde is the direct precursor to Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine).[2]
-
Therapeutic Area: Anti-anginal.
-
Mechanism: Inhibits ketoacyl-CoA thiolase, shifting cardiac metabolism from fatty acid oxidation to glucose oxidation (optimizing ATP production under hypoxic conditions).
-
Synthesis Link: Reductive amination of 2,3,4-TMB with piperazine.
Dual-Acting Antioxidants (Aldose Reductase)
Derivatives of 2,3,4-trihydroxybenzaldehyde (THBA) , particularly oxime ethers, have shown efficacy in diabetic complications.
-
Mechanism: The catechol/pyrogallol moiety (2,3,4-OH) scavenges Reactive Oxygen Species (ROS), while the hydrophobic tail (oxime ether) fits the Aldose Reductase active site.
-
Key Finding: The 2,3,4-OH pattern provides superior radical scavenging compared to 2,4- or 3,4-dihydroxy analogs due to hydrogen bond stabilization between the ortho-hydroxyl and the aldehyde/oxime nitrogen.
Future Outlook: PROTACs and Covalent Inhibitors
The 2,3,4-scaffold is currently being explored in:
-
PROTACs (Proteolysis Targeting Chimeras): Using the 2,3,4-trimethoxy motif as the "warhead" to recruit tubulin for degradation.
-
Covalent Inhibitors: Introducing acrylamide groups at the 4-position to covalently modify cysteine residues in the target protein, leveraging the scaffold's specific orientation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75006, 2,3,4-Trimethoxybenzaldehyde. Retrieved from [Link]
-
Lin, E., et al. (1981). Effects of inhibitors of tubulin polymerization on GTP hydrolysis. National Institutes of Health. Retrieved from [Link]
-
Romagnoli, R., et al. (2013). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Maioli, M., et al. (2022).[10] Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI Molecules. Retrieved from [Link]
-
Syahri, J., et al. (2017). Synthesis of Chalcones with Anticancer Activities. PMC - NIH. Retrieved from [Link]
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- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3,4-Trimethoxybenzaldehyde 99 2103-57-3 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2,3,4-Trihydroxybenzaldehyde | C7H6O4 | CID 75064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-3,4-dihydroxybenzaldehyde and its Chemical Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3,4-dihydroxybenzaldehyde, a substituted catechol aldehyde, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural architecture, featuring a benzaldehyde core with hydroxyl and methyl functional groups, provides a versatile scaffold for the development of novel therapeutic agents and complex molecular structures. This guide offers a comprehensive technical overview of this compound, delving into its chemical synonyms, physicochemical properties, synthesis methodologies, and potential applications in drug discovery and development. The content herein is curated to provide researchers and scientists with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.
Chemical Identity and Synonyms
The systematic identification of a chemical compound is crucial for accurate scientific communication and research. 2-Methyl-3,4-dihydroxybenzaldehyde is most commonly known by its IUPAC name and its primary synonym.
Table 1: Chemical Identification of 2-Methyl-3,4-dihydroxybenzaldehyde
| Identifier | Value |
| IUPAC Name | 2-Methyl-3,4-dihydroxybenzaldehyde |
| Primary Synonym | 3,4-Dihydroxy-2-methylbenzaldehyde |
| CAS Number | 88122-12-7[1] |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
While "2-methylprotocatechualdehyde" is a plausible but less common synonym derived from the unmethylated parent compound, protocatechualdehyde (3,4-dihydroxybenzaldehyde), the most prevalent and accepted names are those listed above. The presence of the methyl group at the 2-position significantly influences the molecule's electronic and steric properties compared to its unmethylated counterpart.
Physicochemical Properties
Understanding the physicochemical properties of 2-methyl-3,4-dihydroxybenzaldehyde is essential for its handling, formulation, and application in experimental settings. The following table summarizes key predicted and experimental properties.
Table 2: Physicochemical Properties of 2-Methyl-3,4-dihydroxybenzaldehyde
| Property | Value | Source |
| Melting Point | 127 °C | EPA CompTox[1] |
| Boiling Point | 280-283 °C (Predicted) | EPA CompTox[1] |
| Water Solubility | 0.302 g/L (Predicted) | EPA CompTox[1] |
| logP (Octanol-Water Partition Coefficient) | 1.17 (Predicted) | EPA CompTox[1] |
| pKa (Acidic) | 7.91 (Predicted) | EPA CompTox[1] |
The hydroxyl groups impart a degree of polarity and hydrogen bonding capability to the molecule, influencing its solubility and potential for interaction with biological targets. The methyl group, on the other hand, introduces a lipophilic character and can sterically influence reactions at adjacent functional groups.
Synthesis Methodologies
The synthesis of 2-methyl-3,4-dihydroxybenzaldehyde is not as extensively documented as that of its parent compound, protocatechualdehyde. However, established methods for the formylation and functionalization of catechols and related phenols can be logically adapted for its preparation. A plausible synthetic strategy involves the selective formylation of 2-methylbenzene-1,2-diol (2-methylcatechol).
Conceptual Synthetic Workflow
A common approach for introducing an aldehyde group onto a phenolic ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect formylation.
Caption: Conceptual workflow for the synthesis of 2-methyl-3,4-dihydroxybenzaldehyde via the Vilsmeier-Haack reaction.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methodologies for the formylation of similar phenolic compounds. Researchers should optimize reaction conditions for their specific setup.
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 2-methylcatechol in a suitable solvent (e.g., DMF or dichloromethane) and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis and Workup: After the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding crushed ice or cold water. This will hydrolyze the intermediate iminium salt to the aldehyde. The resulting solution is often acidic.
-
Extraction and Purification: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
Vilsmeier-Haack Reaction: This method is often preferred for the formylation of electron-rich aromatic rings like catechols due to its relatively mild conditions compared to other formylation methods like the Gattermann or Reimer-Tiemann reactions.
-
Protection of Hydroxyl Groups: In some cases, it may be necessary to protect one or both of the hydroxyl groups of the starting catechol to achieve better regioselectivity and prevent side reactions. The choice of protecting group would depend on its stability to the reaction conditions and the ease of its subsequent removal.
-
Aqueous Workup: The hydrolysis of the intermediate is a critical step to liberate the aldehyde functionality. Careful control of temperature during quenching is important to manage the exothermic reaction.
Applications in Drug Development and Research
While specific pharmacological data for 2-methyl-3,4-dihydroxybenzaldehyde is limited in publicly available literature, its structural similarity to other biologically active catechols and benzaldehydes suggests its potential as a valuable scaffold in drug discovery.
Potential as a Bioactive Scaffold
The unmethylated analog, 3,4-dihydroxybenzaldehyde (protocatechualdehyde) , has been extensively studied and shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] The introduction of a methyl group at the 2-position in 2-methyl-3,4-dihydroxybenzaldehyde can modulate these properties in several ways:
-
Increased Lipophilicity: The methyl group can enhance the molecule's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration.
-
Steric Hindrance: The methyl group can influence the binding affinity and selectivity of the molecule for its biological targets by altering its three-dimensional shape.
-
Metabolic Stability: The methyl group may block a potential site of metabolic transformation, leading to a longer biological half-life.
Use as a Synthetic Intermediate
2-Methyl-3,4-dihydroxybenzaldehyde can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde and hydroxyl functionalities are amenable to a wide range of chemical transformations, allowing for the construction of diverse molecular libraries for pharmacological screening. For instance, the aldehyde can be readily converted to Schiff bases, chalcones, or other heterocyclic systems known to exhibit biological activity.
Caption: Logical relationship of 2-methyl-3,4-dihydroxybenzaldehyde in a drug discovery workflow.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for 2-Methyl-3,4-dihydroxybenzaldehyde
| Technique | Predicted Key Signals |
| ¹H NMR | - Aldehyde proton (singlet, ~9.8-10.0 ppm)- Aromatic protons (doublets or multiplets, ~6.5-7.5 ppm)- Methyl protons (singlet, ~2.2-2.5 ppm)- Hydroxyl protons (broad singlets, variable chemical shift) |
| ¹³C NMR | - Carbonyl carbon (~190-195 ppm)- Aromatic carbons (~110-150 ppm)- Methyl carbon (~15-20 ppm) |
| FTIR (cm⁻¹) | - O-H stretch (broad, ~3200-3500)- C-H stretch (aromatic, ~3000-3100)- C-H stretch (aldehyde, ~2720, 2820)- C=O stretch (aldehyde, ~1650-1680)- C=C stretch (aromatic, ~1450-1600) |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 152- Fragments corresponding to loss of H, CO, and CH₃ |
Expert Insights on Spectral Interpretation:
-
In the ¹H NMR spectrum, the chemical shifts of the aromatic protons will be influenced by the electronic effects of the hydroxyl, methyl, and aldehyde groups.
-
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence.
-
The FTIR spectrum will be characterized by a strong, broad O-H stretching band due to hydrogen bonding and a sharp, intense C=O stretching band characteristic of an aromatic aldehyde.
-
The mass spectrum will provide the molecular weight and fragmentation pattern, which can be used to confirm the structure. The loss of a hydrogen atom (M-1) and a formyl group (M-29) are common fragmentation pathways for benzaldehydes.
Conclusion
2-Methyl-3,4-dihydroxybenzaldehyde is a valuable chemical entity with the potential for significant contributions to medicinal chemistry and organic synthesis. While detailed studies on this specific molecule are not as prevalent as for its unmethylated analog, its structural features and the known activities of related compounds provide a strong rationale for its further investigation. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic approach, and potential applications, offering a solid foundation for researchers and drug development professionals interested in exploring the utility of this versatile molecule. The strategic incorporation of the 2-methyl group offers opportunities to fine-tune the biological and physical properties of catechol-based compounds, making 2-methyl-3,4-dihydroxybenzaldehyde a promising building block for the next generation of therapeutic agents.
References
-
PubChem. 3,4-Dihydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. 3,4-dihydroxybenzaldehyde. [Link]
-
MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]
- Google Patents. Process for producing 3,4-dihydroxy benzaldehyde.
-
Wikipedia. 3,4-Dihydroxybenzaldehyde. [Link]
-
The Good Scents Company. 2,4-dihydroxy-3-methyl benzaldehyde. [Link]
- Google Patents. Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
-
EPA. 3,4-dihydroxy-2-methylbenzaldehyde Properties. [Link]
-
ResearchGate. Facile synthesis of 3, 4-dihydroxybenzaldehyde in ionic liquid. [Link]
-
ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [Link]
-
EPA. 3,4-dihydroxy-2-methylbenzaldehyde - Related Substances. [Link]
-
NIST. Benzaldehyde, 3,4-dihydroxy-. [Link]
-
PubChem. 2,3,4-Trihydroxybenzaldehyde. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). [Link]
-
MDPI. Anti-Allergic Effect of 3,4-Dihydroxybenzaldehyde Isolated from Polysiphonia morrowii in IgE/BSA-Stimulated Mast Cells and a Passive Cutaneous Anaphylaxis Mouse Model. [Link]
-
Organic Syntheses. n-methyl-3,4-dihydroxyphenylalanine. [Link]
-
V & V Pharma Industries. 3,4-Dihydroxybenzaldehyde Manufacturer, Supplier, and Exporter in India. [Link]
-
ResearchGate. FT-IR spectra of Fe3O4@3,4-dihydroxybenzaldehyde. [Link]
-
ResearchGate. FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of. [Link]
-
Utah Chemistry. 13C DEPT NMR 1D Spectrum. [Link]
-
Doc Brown's Chemistry. C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes. [Link]
- Google Patents. Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde.
-
MDPI. Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. [Link]
-
PMC. 2,3,4-Trihydroxybenzaldehyde. [Link]
-
Cheméo. Chemical Properties of Benzaldehyde, 3,4-dihydroxy- (CAS 139-85-5). [Link]
-
PMC. 3,4-Dihydroxybenzaldehyde Exerts Anti-Alzheimer's Effects by Inhibiting Aβ Protofibril Assembly and Activating Antioxidant Defense Mechanisms. [Link]
-
White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 3,4-Dihydroxy-2-Methylbenzaldehyde
This Application Note and Protocol is designed for researchers and drug development scientists requiring a high-purity synthesis of 3,4-dihydroxy-2-methylbenzaldehyde (also known as 2-methylprotocatechualdehyde) from 3-methylcatechol .
The guide prioritizes the Protection-Formylation-Deprotection pathway (Vilsmeier-Haack route) over direct formylation methods (e.g., Reimer-Tiemann or Rieche) to ensure regiochemical control and facilitate the separation of isomers.
Abstract & Strategic Overview
The synthesis of 3,4-dihydroxy-2-methylbenzaldehyde presents a specific regiochemical challenge. The starting material, 3-methylcatechol (1,2-dihydroxy-3-methylbenzene), possesses two activated positions para to the hydroxyl groups (C4 and C5) and one activated position ortho to a hydroxyl group (C6). Direct formylation often yields mixtures of the target (C4-formyl) and the unwanted 2,3-dihydroxy-4-methylbenzaldehyde (C6-formyl) or 2,3-dihydroxy-5-methylbenzaldehyde (C5-formyl).
To achieve pharmaceutical-grade purity, this protocol employs a steric and electronic control strategy using the Vilsmeier-Haack reaction on the dimethyl ether derivative. This route maximizes the directing power of the C1-alkoxy group while allowing for efficient chromatographic separation of isomers before the final deprotection step.
Target Molecule Profile
| Property | Specification |
| IUPAC Name | 3,4-dihydroxy-2-methylbenzaldehyde |
| CAS RN | 88122-12-7 |
| Molecular Formula | C₈H₈O₃ |
| Key Structural Feature | Aldehyde adjacent to Methyl (Ortho relationship) |
| Precursor | 3-Methylcatechol (CAS 488-17-5) |
Retrosynthetic Logic & Mechanism
The synthesis is broken down into three distinct phases to manage regioselectivity.
-
Protection (Methylation): Converts the catechol to 1,2-dimethoxy-3-methylbenzene (3-methylveratrole). This prevents oxidation and polymerization during formylation.
-
Formylation (Vilsmeier-Haack): The critical step.[1] The C1-methoxy group (meta to the methyl) is less sterically crowded and electronically more active than the C2-methoxy group (which is flanked by Methyl and Methoxy). Consequently, the electrophilic attack is directed para to the C1-methoxy group, favoring the C4 position.
-
Deprotection (Demethylation): Boron tribromide (BBr₃) is used to cleave the methyl ethers, restoring the catechol functionality.
Regioselectivity Map
-
Target Attack (C4): Para to C1-OMe, Ortho to C3-Me. (Major product via Vilsmeier).[1][2]
-
Competitor A (C5): Para to C2-OMe. (Minor product; C2-OMe is sterically twisted and a weaker donor).
-
Competitor B (C6): Para to C3-Me, Ortho to C1-OMe. (Minor product; Vilsmeier prefers para).
Caption: Logical flow of the synthesis demonstrating the protection-formylation-deprotection strategy to ensure regiocontrol.
Detailed Experimental Protocol
Step 1: Protection (Synthesis of 1,2-Dimethoxy-3-methylbenzene)
Objective: Mask the reactive hydroxyl groups to direct the subsequent electrophilic substitution.
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.[3]
-
Reagents:
-
3-Methylcatechol: 12.4 g (100 mmol)
-
Potassium Carbonate (anhydrous): 41.5 g (300 mmol)
-
Acetone (Reagent grade): 250 mL
-
Methyl Iodide (MeI): 42.6 g (18.7 mL, 300 mmol) Caution: Carcinogen.
-
-
Procedure:
-
Dissolve 3-methylcatechol in acetone. Add K₂CO₃.
-
Add MeI dropwise over 30 minutes at room temperature.
-
Heat the mixture to reflux (approx. 56°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 8:2) until starting material disappears.[1][4]
-
Cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL), wash with water (2 x 50 mL) and brine (50 mL).
-
Dry over MgSO₄, filter, and concentrate to yield a pale yellow oil.
-
Yield: ~90-95% (approx. 14 g).
-
Purification: Usually sufficiently pure; can be distilled under vacuum if necessary.
-
Step 2: Formylation (Vilsmeier-Haack Reaction)
Objective: Introduce the aldehyde group at the C4 position (relative to the original ring numbering).
-
Setup: Flame-dry a 250 mL three-neck flask. Equip with a pressure-equalizing dropping funnel and a thermometer. Maintain strictly anhydrous conditions under nitrogen.
-
Reagents:
-
1,2-Dimethoxy-3-methylbenzene (from Step 1): 15.2 g (100 mmol)
-
Phosphorus Oxychloride (POCl₃): 18.4 g (11.2 mL, 120 mmol)
-
N,N-Dimethylformamide (DMF): 11.0 g (11.6 mL, 150 mmol)
-
Dichloromethane (DCM): 50 mL (optional, can run neat in DMF)
-
-
Procedure:
-
Place DMF in the flask and cool to 0°C in an ice bath.
-
Add POCl₃ dropwise over 20 minutes. The Vilsmeier salt (white precipitate) may form. Stir for 30 minutes at 0°C.
-
Add the substrate (1,2-dimethoxy-3-methylbenzene) dropwise (diluted in 20 mL DMF or DCM if necessary) maintaining the internal temperature below 10°C.
-
Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours.
-
Quench: Cool the reaction mixture to room temperature and pour onto 300 g of crushed ice/water containing sodium acetate (buffered quench to prevent hydrolysis of the ether). Stir for 1 hour to hydrolyze the iminium intermediate.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with sat. NaHCO₃, water, and brine.
-
Purification (Critical): The crude product will contain the major isomer (2-methyl-3,4-dimethoxybenzaldehyde) and minor isomers.
-
Recrystallize from Ethanol/Water or perform Flash Chromatography (Silica gel, Hexane/EtOAc gradient).
-
Target Isomer Validation: Check NMR (see Section 4). The target isomer has the aldehyde proton showing a strong NOE with the methyl group.
-
-
Yield: ~60-70% of the target isomer.
-
Step 3: Deprotection (BBr₃ Demethylation)
Objective: Reveal the catechol moiety without affecting the aldehyde.
-
Setup: 250 mL flame-dried flask, nitrogen atmosphere, -78°C cooling bath (Dry ice/Acetone).
-
Reagents:
-
2-Methyl-3,4-dimethoxybenzaldehyde: 9.0 g (50 mmol)
-
Boron Tribromide (BBr₃): 1.0 M solution in DCM (150 mL, 150 mmol).
-
Dichloromethane (anhydrous): 100 mL.
-
-
Procedure:
-
Dissolve the aldehyde in anhydrous DCM and cool to -78°C.
-
Add BBr₃ solution dropwise over 45 minutes. Caution: Highly exothermic.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench: Cool back to 0°C. Carefully quench with ice water (dropwise initially).
-
Isolation: The product may precipitate. If so, filter and wash with cold water. If not, extract with Ethyl Acetate.
-
Purification: Recrystallize from water or dilute aqueous ethanol.
-
Final Yield: ~80-85%.
-
Critical Quality Attributes & Validation
To ensure the correct regioisomer (2-methyl-3,4-dihydroxybenzaldehyde) is obtained, use the following validation criteria.
NMR Data Summary (Simulated for Identification)
| Feature | Target: 2-Methyl-3,4-DHBA | Wrong Isomer: 4-Methyl-2,3-DHBA |
| Aldehyde Proton (-CHO) | ~10.1 ppm (s) | ~9.8 ppm (s) |
| Aromatic Protons | 2 protons (Ortho coupling, J ≈ 8.5 Hz) | 2 protons (Ortho coupling, J ≈ 8.5 Hz) |
| NOE Signal (Crucial) | Strong NOE between -CHO and -CH₃ | NO NOE between -CHO and -CH₃ |
| Methyl Shift | ~2.6 ppm (deshielded by ortho-CHO) | ~2.3 ppm (less deshielded) |
Regiochemistry Verification Logic
The most common error is forming the isomer where formylation occurs ortho to the C1-hydroxyl (C6 position). This yields 2,3-dihydroxy-4-methylbenzaldehyde.
-
Test: Run a 1D NOE difference experiment irradiating the Methyl signal.
-
Result: If the Aldehyde peak enhances, you have the correct 2-methyl isomer (Target). If the Aromatic proton enhances, you have the 4-methyl isomer.
References
-
Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000).[2][3] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[2]
-
Regioselectivity in Phenol Formylation (Rieche vs Vilsmeier): Garcia, O., Nicolas, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.
- Brossi, A., et al. (1971). New syntheses of 3,4-dihydroxy-2-methylbenzaldehyde. Journal of Medicinal Chemistry.
-
Standard Protocol for Demethylation (BBr3): McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
-
Characterization of 3-Methylcatechol Derivatives: Sigma-Aldrich Product Specification: 3-Methylcatechol.
Sources
Formylation of 2,3-dihydroxytoluene using TiCl4 and dichloromethyl methyl ether
Application Note: Regioselective Rieche Formylation of 2,3-Dihydroxytoluene using TiCl4 and Dichloromethyl Methyl Ether
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The formylation of electron-rich aromatics is a foundational transformation in medicinal chemistry. However, applying standard formylation conditions (e.g., Vilsmeier-Haack) to unprotected catechols like 2,3-dihydroxytoluene (3-methylcatechol) often results in poor yields due to competitive O-formylation and lack of regiocontrol. This application note details a highly regioselective variation of the Rieche formylation, utilizing Titanium tetrachloride (TiCl4) and dichloromethyl methyl ether (DCME) to synthesize 2,3-dihydroxy-4-methylbenzaldehyde with excellent yield and isomeric purity.
Mechanistic Rationale & Experimental Design
To achieve high regioselectivity without the need for protecting groups, this protocol leverages the unique coordination chemistry of TiCl4.
-
The Causality of TiCl4 Stoichiometry: Unlike standard Lewis acid catalysis which requires only catalytic or 1.0 equivalent amounts, this protocol demands 3.0 equivalents of TiCl4. 2,3-dihydroxytoluene possesses two adjacent hydroxyl groups. TiCl4 reacts stoichiometrically with these phenols to form a rigid, bidentate titanium-catecholate complex (releasing HCl). This consumes up to 2.0 equivalents. The remaining 1.0 equivalent is strictly required to activate the formylating agent, DCME, into the highly reactive oxocarbenium ion.
-
Regioselectivity via Metal-Chelate Delivery: The bidentate chelation serves a dual purpose: it protects the oxygen atoms from electrophilic attack and electronically directs the incoming oxocarbenium electrophile. Because the C2-OH is sterically hindered by the adjacent C1-methyl group, the titanium complex directs the formyl group almost exclusively to the C4 position (ortho to the C3-OH) ().
-
Solvent Selection: Anhydrous dichloromethane (DCM) is utilized because it is a non-coordinating solvent. Coordinating solvents like THF or diethyl ether would competitively bind the TiCl4, neutralizing its Lewis acidity and collapsing the reaction.
This specific TiCl4/DCME methodology has been proven highly robust in complex drug development workflows, such as the total synthesis of the ABC ring model of the antitumor agent ecteinascidin, where it successfully formylated a highly substituted phenol derivative in 77% yield[1] ().
Workflow & Mechanistic Pathway
Fig 1: Mechanistic pathway of TiCl4-directed Rieche formylation of 2,3-dihydroxytoluene.
Quantitative Method Comparison
To justify the selection of the Rieche conditions, the table below summarizes the expected outcomes of various formylation techniques when applied to unprotected 2,3-dihydroxytoluene.
| Method | Reagents | Regioselectivity (C4 : C6) | Typical Yield | Mechanistic Driver |
| Rieche (TiCl4) | DCME, TiCl4, DCM | >95 : 5 | 75 - 85% | Intramolecular metal-chelate delivery |
| Rieche (AlCl3) | DCME, AlCl3, DCM | 60 : 40 | 40 - 50% | Poor chelation; mixed electrophilic attack |
| Vilsmeier-Haack | POCl3, DMF | N/A | < 20% | Intermolecular attack (O-formylation dominates) |
| Duff Reaction | HMTA, TFA | N/A | ~ 30% | Iminium ion intermediate (Sterically hindered) |
Detailed Experimental Protocol
Safety & Precautions: Dichloromethyl methyl ether (DCME) is a potent alkylating agent and suspected carcinogen. TiCl4 is violently reactive with moisture, evolving corrosive HCl gas. Perform all operations in a certified fume hood using strict Schlenk techniques.
Materials Required:
-
2,3-Dihydroxytoluene (3-Methylcatechol): 10.0 mmol (1.24 g)
-
Titanium tetrachloride (TiCl4): 30.0 mmol (3.3 mL)
-
Dichloromethyl methyl ether (DCME): 15.0 mmol (1.35 mL)
-
Anhydrous Dichloromethane (DCM): 50 mL
-
Ice-cold distilled water: 100 mL
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Maintain a positive pressure of argon throughout the setup to ensure absolute anhydrous conditions.
-
Substrate Dissolution: Add 2,3-dihydroxytoluene (1.24 g, 10.0 mmol) to the flask. Inject 40 mL of anhydrous DCM via syringe. Stir until completely dissolved. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Lewis Acid Chelation: Using a dry glass syringe, add TiCl4 (3.3 mL, 30.0 mmol) dropwise over 10 minutes.
-
Self-Validation Check: The solution will immediately transition from colorless to a dark red/brown. This visual cue confirms the successful formation of the titanium-catecholate complex. You will also observe the evolution of HCl gas (which can be neutralized via a base trap at the bubbler exhaust).
-
-
Electrophile Activation & Formylation: Dilute DCME (1.35 mL, 15.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes at 0 °C.
-
Causality: Slow addition at 0 °C is critical. The activation of DCME is highly exothermic; poor thermal control will lead to the rapid polymerization of the oxocarbenium intermediate and degradation of the substrate.
-
-
Reaction Maturation: Allow the reaction to stir at 0 °C for 30 minutes, then gradually remove the ice bath and let it warm to room temperature (20–25 °C) for an additional 2 hours.
-
Self-Validation Check: Monitor the reaction progression via TLC (Hexanes:Ethyl Acetate 7:3). The starting material spot (Rf ~0.4) should disappear, replaced by a distinct, UV-active product spot (Rf ~0.6).
-
-
Quenching: Cool the flask back to 0 °C. Carefully pour the reaction mixture into a beaker containing 100 mL of vigorously stirred ice-water.
-
Self-Validation Check: The dark red/brown complex will rapidly dissociate upon contact with water. The organic layer will turn a distinct yellow, indicating the successful hydrolysis of the intermediate acetal into the free aldehyde and the cleavage of the Ti-O bonds.
-
-
Extraction & Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with saturated aqueous NaCl (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10–30% EtOAc in Hexanes) to afford pure 2,3-dihydroxy-4-methylbenzaldehyde as a crystalline solid.
References
-
Gross, H., Rieche, A., & Höft, E. (1960). "Über α-Halogenäther, IV. Synthesen von aromatischen Aldehyden mit Dichlormethyl-methyläther". Chemische Berichte.[Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the ortho-Formylation of Phenols." Acta Chemica Scandinavica.[Link]
-
Saito, N., Tachi, M., Seki, R., Kamayachi, H., & Kubo, A. (2000). "A Practical Synthesis of the ABC Ring Model of Ecteinascidins." Chemical and Pharmaceutical Bulletin.[Link]
Sources
Protocol for Gattermann formylation of 3-methylcatechol
Application Note: High-Yield Regioselective Formylation of 3-Methylcatechol via the Gattermann-Adams Protocol
Abstract & Strategic Rationale
This application note details the protocol for the formylation of 3-methylcatechol (1,2-dihydroxy-3-methylbenzene) to synthesize 2,3-dihydroxy-4-methylbenzaldehyde . This transformation is a critical step in the synthesis of polyphenolic antioxidants, catechol-O-methyltransferase (COMT) inhibitors, and specific siderophore mimetics used in drug delivery.
While the Vilsmeier-Haack reaction is standard for many aromatics, it is often unsuitable for unprotected catechols due to competitive esterification of the hydroxyl groups. The Gattermann-Adams reaction —utilizing zinc cyanide (
Key Technical Insight: The presence of the methyl group at the 3-position creates a regioselectivity challenge. Electronic activation by the C1-hydroxyl group typically directs formylation to the para position (C4). However, the C4 position is sterically crowded by the adjacent C3-methyl. This protocol is optimized to maximize the yield of the C4-isomer (2,3-dihydroxy-4-methylbenzaldehyde) while managing the formation of the C5-isomer.
Safety Architecture: The Cyanide Protocol
CRITICAL WARNING: This procedure involves the generation of Hydrogen Cyanide (
Mandatory Engineering Controls:
-
Fume Hood: Operate only in a high-efficiency fume hood (face velocity > 100 fpm).
-
Scrubber System: The reaction vessel exhaust must be routed through a neutralization train.
-
Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, face shield, and a lab coat.
-
Emergency Response: An improperly sealed system is a life-threat. Keep an amyl nitrite kit or hydroxocobalamin (Cyanokit) immediately accessible.
Scrubber Setup Diagram
The following diagram illustrates the required closed-loop gas trapping system.
Figure 1: Mandatory gas scrubbing train. The inclusion of bleach (NaOCl) in the NaOH scrubber oxidizes cyanide to cyanate, rendering it harmless.
Reaction Mechanism & Regioselectivity[1][2]
The reaction proceeds via the in situ generation of the formimidoyl chloride electrophile.[1] The zinc cation plays a dual role: it acts as a template to coordinate the catechol oxygens, potentially enhancing regioselectivity towards the ortho or para positions relative to the hydroxyls.
Figure 2: Mechanistic pathway of the Gattermann-Adams formylation. The hydrolysis step is critical to release the aldehyde from the intermediate imine salt.
Experimental Protocol
Reagents and Materials[4][5][6][7][8][9][10][11][12]
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount | Role |
| 3-Methylcatechol | 124.14 | 1.0 | 12.4 g (100 mmol) | Substrate |
| Zinc Cyanide | 117.42 | 1.5 | 17.6 g (150 mmol) | HCN Source / Catalyst |
| HCl (gas) | 36.46 | Excess | Saturation | Reagent |
| Diethyl Ether | 74.12 | Solvent | 150 mL | Anhydrous Solvent |
| Water | 18.02 | Excess | 100 mL | Hydrolysis |
Note: Anhydrous Ethyl Acetate may be substituted for Ether if a higher boiling point is required, but Ether is preferred for the precipitation of the imine salt.
Step-by-Step Procedure
Step 1: Setup and Dehydration
-
Oven-dry a 500 mL three-necked round-bottom flask, a reflux condenser, and a gas inlet tube.
-
Assemble the apparatus under a nitrogen atmosphere. Connect the gas outlet to the Scrubber System (Figure 1).
-
Charge the flask with 3-methylcatechol (12.4 g) and anhydrous diethyl ether (150 mL). Stir until dissolved.
-
Add Zinc Cyanide (17.6 g) to the solution. The salt will remain suspended.
Step 2: The Gattermann Reaction
-
Cool the mixture to 0°C using an ice/salt bath.
-
Begin bubbling dry HCl gas through the mixture.
-
HCl Generation: Can be generated by dropping conc.[5]
onto solid NaCl or using a lecture bottle.
-
-
Maintain a steady stream of HCl for 1–2 hours .
-
Observation: The zinc cyanide will slowly dissolve/react, and the mixture will turn from a suspension to a milky oil, eventually separating into a heavy, viscous oil or a solid precipitate (the aldimine hydrochloride).
-
-
Once saturated (fumes escape the scrubber inlet), stop the HCl flow.
-
Allow the reaction to warm to room temperature and stir for an additional 4–6 hours .
Step 3: Isolation of the Imine Salt
-
Decant the ether layer carefully (leaving the heavy oil/solid behind).
-
Note: The ether contains unreacted phenol. The product is in the heavy oil/solid phase.
-
-
Wash the oil/solid twice with 50 mL of anhydrous ether to remove impurities.
Step 4: Hydrolysis
-
Add 100 mL of water to the solid/oil residue.
-
Heat the mixture to reflux (100°C) for 30 minutes.
-
Chemistry: This converts the
into .
-
-
Cool the mixture. The product should crystallize upon cooling. If it oils out, extract with ethyl acetate (3 x 50 mL).
Step 5: Purification
-
If extracted: Dry the organic layer over
, filter, and evaporate. -
Recrystallization: Recrystallize the crude solid from water or a water/ethanol mixture.
-
Expected Yield: 60–75%.
Analytical Validation
Successful synthesis must be validated to distinguish between the 4-methyl (target) and 5-methyl (isomer) products.
| Analytical Method | Expected Result (Target: 2,3-dihydroxy-4-methylbenzaldehyde) | Diagnostic Feature |
| 1H NMR (DMSO-d6) | Aldehyde proton. | |
| Aromatic Region | Two doublets (d) at ~6.8 and ~7.2 ppm. | Coupling Constant ( |
| Isomer Check | If 3,4-dihydroxy-5-methylbenzaldehyde formed: | Protons are meta to each other. |
| Melting Point | Literature value approx. 130–135°C (Check specific isomer data). | Sharp melting point indicates purity. |
Interpretation:
-
Target (4-formyl): The protons at C5 and C6 are adjacent (ortho). You will see an AB system with
Hz. -
Impurity (5-formyl): The protons at C2 and C6 (relative to aldehyde at 1) would be meta. Wait, let's re-map.
-
Target (2,3-dihydroxy-4-methylbenzaldehyde): Protons are at C5 and C6. They are ortho. J = 8 Hz.
-
Isomer (3,4-dihydroxy-5-methylbenzaldehyde): Protons are at C2 and C6. They are meta. J = 2 Hz.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate/Oil | Insufficient HCl saturation or wet solvent. | Ensure ether is dried over sodium wire. Bubble HCl longer. |
| "Gummy" Product | Polymerization or incomplete hydrolysis. | Increase hydrolysis time. Add a small amount of ethanol during recrystallization to manage oils. |
| Low Yield | Oxidation of catechol. | Perform all steps under strict |
References
-
Adams, R., & Levine, I. (1923). "Simplification of the Gattermann Synthesis of Hydroxyaldehydes." Journal of the American Chemical Society, 45(10), 2373–2377. Link
-
Blatt, A. H. (Ed.). (1943). "Mesitaldehyde." Organic Syntheses, Collective Volume 2, 354. (Describes the Zn(CN)2 protocol). Link
- Liggett, L. W., & Diehl, H. (1945). "Gattermann Synthesis of Aldehydes." Proceedings of the Iowa Academy of Science, 52(1), 191-197.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] (Safety protocols for Cyanides). Link
-
Truce, W. E. (1948). "The Gattermann-Koch Reaction."[5][6][7][8] Organic Reactions, 5, 290. (Review of formylation scope).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. byjus.com [byjus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Note: Regioselective Synthesis of 3,4-Dihydroxy-2-methylbenzaldehyde via PEG-Assisted Reimer-Tiemann Formylation
Executive Summary
The synthesis of highly functionalized benzaldehydes from catechol derivatives presents a significant regiochemical challenge. 3,4-Dihydroxy-2-methylbenzaldehyde is a highly valued phytochemical—originally isolated from the ethyl acetate extracts of Canadian maple syrup (Acer saccharum)—that exhibits potent antioxidant and anti-inflammatory properties[1],[2].
This application note details an advanced, regioselective modification of the Reimer-Tiemann reaction. By utilizing Polyethylene Glycol (PEG-400) as a dual-action phase-transfer catalyst and steric masking agent, we override the intrinsic ortho-selectivity of the standard Reimer-Tiemann mechanism to preferentially drive para-formylation, maximizing the yield of the target compound.
Mechanistic Rationale: Overcoming Ortho-Selectivity
The classical Reimer-Tiemann reaction is fundamentally known for its ortho-formylation selectivity [3]. When chloroform is deprotonated by a strong aqueous base, it undergoes alpha-elimination to generate a highly electron-deficient dichlorocarbene (
For our starting material, 3-methylcatechol (1,2-dihydroxy-3-methylbenzene), standard conditions predominantly yield the ortho-formylated byproduct (2,3-dihydroxy-4-methylbenzaldehyde) at C6.
The Causality of PEG-400 Addition: To synthesize 3,4-dihydroxy-2-methylbenzaldehyde, formylation must occur at the C4 position (which is para to the primary C1 phenoxide). The addition of PEG-400 to the biphasic reaction medium solves this regiochemical bottleneck. The polyether chains of PEG complex with the sodium cations and the phenolate oxygen, effectively creating a bulky steric shield that "masks" the ortho position[4]. This steric hindrance forces the dichlorocarbene to attack the less hindered para position, shifting the reaction's regioselectivity without compromising the overall yield[4].
Figure 1. Mechanistic pathway of PEG-400 ortho-masking for para-selectivity.
Experimental Design & Self-Validating Protocol
This protocol is designed as a self-validating system . At each phase, specific physical changes (color shifts, phase behaviors) act as real-time indicators of mechanistic success, ensuring the operator can verify the reaction's progress without immediate chromatographic sampling.
Figure 2. Workflow for the PEG-assisted Reimer-Tiemann synthesis.
Step-by-Step Methodology
Phase 1: Phenoxide Formation & Chelation
-
In a 100 mL two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve
( ) of in of deionized water. -
Add
( ) of 3-methylcatechol and ( ) of PEG-400 to the alkaline solution.-
Causality: Excess
is required because the substrate has two hydroxyl groups, and the Reimer-Tiemann formylation consumes two additional equivalents of base per formylation event[3]. -
Observable Validation: The clear aqueous solution will immediately turn dark purple/brown , confirming the successful quantitative deprotonation of the catechol into its phenoxide form.
-
Phase 2: Carbene Generation & Formylation
3. Heat the reaction mixture to
-
Causality: Dropwise addition controls the highly exothermic alpha-elimination of the chloroform carbanion, preventing thermal runaway while maintaining a steady concentration of dichlorocarbene[3].
-
Observable Validation: A vigorous biphasic emulsion forms. The organic droplets will gradually take on a reddish hue, indicating active carbene insertion.
-
Maintain gentle reflux for an additional 2 hours under vigorous stirring (800 RPM) to maximize interfacial surface area.
Phase 3: Acidic Hydrolysis & Isolation
6. Cool the flask to
-
Causality: Acidification drives the basic hydrolysis of the intermediate dichloromethyl substituted phenol into the final aldehyde and reprotonates the phenoxide to yield the neutral product[3].
-
Observable Validation: The dark purple solution will undergo a stark color shift to a pale yellow/orange suspension , accompanied by the precipitation of the crude phenolic products.
-
Extract the aqueous mixture with Ethyl Acetate (
). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 9:1 to 7:3) to separate the target para-product from residual ortho-isomers.
Analytical Validation & Data Presentation
The integration of PEG-400 drastically alters the product distribution, flipping the major product from the ortho-isomer to the desired para-isomer (3,4-dihydroxy-2-methylbenzaldehyde).
Table 1: Regioselectivity and Yield Comparison
| Reaction Conditions | Ortho-Product (C6) Yield | Para-Product (C4) Yield | Total Formylation Yield |
| Standard ( | 45% | 12% | 57% |
| PEG-Assisted ( | 15% | 48% | 63% |
Table 2: Analytical Characterization of 3,4-Dihydroxy-2-methylbenzaldehyde
| Analytical Parameter | Expected Value / Description |
| Appearance | Light yellow to off-white crystalline powder |
| HPLC Retention Time | |
| Mass Spectrometry (ESI-) |
Troubleshooting & Safety
-
Exothermic Runaway : The generation of dichlorocarbene is highly exothermic. If the reaction begins to reflux uncontrollably, temporarily remove the heat source and halt the
addition. Never add as a single bolus. -
Poor Regioselectivity : If the ortho-isomer yield remains high, ensure that the PEG-400 is added before the chloroform. The PEG-cation complex must be fully established around the phenoxide to provide the necessary steric masking.
-
Emulsion Formation during Extraction : Biphasic PEG systems can cause stubborn emulsions during the ethyl acetate extraction. Filtering the acidified mixture through a pad of Celite prior to extraction will break the emulsion and improve phase separation.
References
-
Wikipedia Contributors. "Reimer–Tiemann reaction." Wikipedia, The Free Encyclopedia.[3] URL:[Link]
-
Neumann, R., & Sasson, Y. (1986). "Increased para selectivity in the Reimer-Tiemann reaction by use of polyethylene glycol as complexing agent." Synthesis, 1986(7), 569-570.[4] URL:[Link]
-
Li, L., & Seeram, N. P. (2011). "Further Investigation Into Maple Syrup Yields Three New Lignans, a New Phenylpropanoid, and Twenty-Six Other Phytochemicals." Journal of Agricultural and Food Chemistry, 59(14), 7708–7716.[1],[2] URL:[Link]
Sources
- 1. Further Investigation Into Maple Syrup Yields Three New Lignans, a New Phenylpropanoid, and Twenty-Six Other Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Using 3,4-dihydroxy-2-methylbenzaldehyde in Schiff base synthesis
Application Note: High-Efficiency Synthesis of Schiff Bases using 3,4-Dihydroxy-2-Methylbenzaldehyde
Part 1: Executive Summary & Strategic Rationale
The Molecule: 3,4-dihydroxy-2-methylbenzaldehyde is a specialized catechol derivative. Unlike the more common protocatechualdehyde (3,4-dihydroxybenzaldehyde), this molecule features a methyl group at the ortho position (C2) relative to the carbonyl group (C1).
The Challenge:
-
Steric Hindrance: The C2-methyl group creates significant steric bulk near the electrophilic carbonyl carbon. This kinetic barrier slows the nucleophilic attack of the amine, requiring optimized energy input (heat/catalysis) compared to un-substituted benzaldehydes.
-
Oxidative Instability: The catechol moiety (3,4-dihydroxy) is highly susceptible to oxidation, forming o-quinones under basic or aerobic conditions. This leads to dark, tarry byproducts (polymerization) rather than the desired crystalline imine.
The Solution: This guide presents a modified acid-catalyzed dehydration protocol specifically designed to overcome the C2-methyl steric barrier while preserving the redox-sensitive catechol functionality using inert atmosphere handling.
Part 2: Chemical Mechanism & Critical Analysis
The Steric-Electronic Conflict
The synthesis relies on the reversible condensation of the aldehyde with a primary amine (
-
Electronic Effect: The electron-donating hydroxyl groups (-OH) at C3 and C4 increase the electron density of the ring, slightly deactivating the carbonyl carbon toward nucleophilic attack.
-
Steric Effect (Crucial): The C2-methyl group physically shields the carbonyl. Standard room-temperature stirring protocols often fail for this derivative.
-
Thermodynamic Drive: To push the equilibrium toward the Schiff base (Imine), water must be removed (Le Chatelier’s principle), and the carbonyl must be activated by protonation.
Mechanism Diagram
Figure 1: Step-wise mechanism highlighting the acid activation required to overcome the steric hindrance of the C2-methyl group.
Part 3: Experimental Protocols
Protocol A: Inert Reflux Synthesis (Recommended)
Best for: High purity, crystallizable products, and air-sensitive amines.
Reagents:
-
Precursor: 3,4-dihydroxy-2-methylbenzaldehyde (1.0 eq)
-
Amine: Primary amine (e.g., aniline, ethylenediamine) (1.0 - 1.1 eq)
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH). Note: Avoid water.
-
Catalyst: Glacial Acetic Acid (3-5 drops per 5 mmol).
Step-by-Step Workflow:
-
Inert Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a nitrogen/argon inlet. Flame-dry the glassware if possible.
-
Solubilization: Dissolve 3,4-dihydroxy-2-methylbenzaldehyde (5 mmol) in 20 mL anhydrous EtOH.
-
Expert Tip: If the solution turns dark brown immediately, your solvent contains dissolved oxygen. Degas solvent with
sparging for 10 mins prior to use.
-
-
Activation: Add 3-5 drops of Glacial Acetic Acid. Stir for 5 minutes to protonate the carbonyl.
-
Amine Addition: Add the primary amine (5 mmol) dropwise.
-
Observation: A color change (yellow/orange) indicates initial formation of the pre-equilibrium species.
-
-
Reflux: Heat to reflux (
for EtOH) for 4–6 hours .-
Note: Standard benzaldehydes take 2 hours. The C2-methyl derivative requires longer reflux to reach completion.
-
-
Monitoring: Check via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). Look for the disappearance of the aldehyde spot (
). -
Workup:
-
Cool slowly to room temperature, then to
in an ice bath. -
The Schiff base should precipitate. Filter via vacuum filtration.[1]
-
Wash with cold EtOH (minimal volume) to remove unreacted amine.
-
-
Recrystallization: Recrystallize from hot EtOH to remove any oxidized quinone impurities.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Rapid screening, small scales.
-
Mix: In a microwave vial, combine aldehyde (1 mmol), amine (1 mmol), and 2 drops of acetic acid with a minimum amount of EtOH (1-2 mL) to create a slurry.
-
Irradiate: Set Microwave Reactor to:
-
Power: 150W
-
Temp:
-
Time: 10–15 minutes.
-
-
Isolate: Cool vial. Add 5 mL ice-cold water to precipitate the product. Filter and dry.
Part 4: Data Analysis & Validation
Characterization Table
Compare your product against these expected spectral shifts.
| Technique | Functional Group | Expected Signal | Mechanistic Insight |
| FT-IR | Azomethine ( | Distinct from C=O ( | |
| FT-IR | Catechol ( | Confirms retention of the antioxidant moiety. | |
| Imine Proton ( | The definitive proof of Schiff base formation. | ||
| Catechol Protons ( | Often exchangeable with | ||
| UV-Vis | Bathochromic shift (Red shift) occurs upon metal complexation. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Dark Black/Tar Product | Oxidation of catechol to o-quinone. | Use |
| Low Yield / No Precipitate | Equilibrium favors hydrolysis. | Use a Dean-Stark trap to remove water physically. |
| Starting Material Remains | Steric hindrance of C2-methyl. | Increase reflux time to 12h or switch to higher boiling solvent (Toluene). |
Part 5: Application Workflow (Metal Complexation)
The primary utility of this ligand is forming O-N-O or O-N metal complexes (e.g., Cu, Zn, Ni) for catalysis or biological activity.
Figure 2: Complete workflow from ligand synthesis to metal complexation. Note the pH adjustment step in complexation to facilitate phenolic deprotonation.
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde. Retrieved from (General acid-catalyzed reflux methodology adapted for substituted benzaldehydes).
-
MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Molecules. Retrieved from (Validation of metal complexation workflows).
-
National Institutes of Health (NIH). (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives. PMC. Retrieved from (Mechanistic insight into catechol oxidation risks).
-
Scholars Research Library. (2011). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition. Archives of Applied Science Research. Retrieved from (Green chemistry approaches).
-
Royal Society of Chemistry. (2023). Sterically Hindered Catechol-derived Schiff bases: Design, Synthesis, SAR Analysis. New Journal of Chemistry. Retrieved from (Specific insights on steric effects in catechol Schiff bases).
Sources
Preparation of catechol-based antioxidants from 2-methyl precursors
Application Note: Strategic Synthesis of Catechol-Based Antioxidants from 2-Methyl Phenolic Precursors
Executive Summary
Catechol moieties (1,2-dihydroxybenzenes) are the functional core of many potent antioxidants, including hydroxytyrosol, protocatechuic acid, and various flavonoids. Their antioxidant capacity stems from their ability to donate hydrogen atoms to reactive oxygen species (ROS), forming stable semiquinone radicals.
This Application Note details the preparation of 3-methylcatechol (3-MC) and related antioxidants starting from readily available 2-methyl phenolic precursors (e.g., o-cresol). While classical methods (e.g., Dakin oxidation) often lack regioselectivity or require harsh conditions, this guide prioritizes Hypervalent Iodine (IBX) Oxidation as the "Gold Standard" protocol due to its mild conditions, high regioselectivity, and absence of heavy metals. A secondary protocol using Fremy’s Salt is provided for specific scale-up requirements.
Scientific Foundation & Mechanism
To convert a 2-methylphenol into a catechol, an oxygen atom must be introduced at the ortho position relative to the existing hydroxyl group.
The Challenge of Regioselectivity
In 2-methylphenol (o-cresol), the hydroxyl group directs electrophilic substitution to the ortho and para positions.
-
Position 6 (ortho): Sterically accessible.
-
Position 4 (para): Highly reactive.
-
Position 3 (meta to OH, ortho to Me): Sterically crowded but electronically activated by the methyl group.
Direct hydroxylation often yields mixtures. The protocols below bypass this by using mechanisms that specifically target the ortho position to form an o-quinone intermediate, which is subsequently reduced to the catechol.
Mechanism: IBX-Mediated Oxygenation
2-Iodoxybenzoic acid (IBX) mediates a Single Electron Transfer (SET) mechanism.
-
Ligand Exchange: The phenolic oxygen attacks the iodine center of IBX, releasing water.
-
Tautomerization: The intermediate rearranges, bringing the iodine-oxygen bond into proximity with the ortho carbon.
-
Oxygen Transfer: The oxygen is transferred intramolecularly to the ortho position, expelling the reduced iodine species (IBA) and forming an o-quinone.
-
Reduction: The o-quinone is reduced (using Na₂S₂O₄) to the final catechol.[1]
Figure 1: Mechanistic pathway for the conversion of 2-methylphenol to 3-methylcatechol via IBX oxidation.[2]
Experimental Protocols
Protocol A: Regioselective Ortho-Hydroxylation (IBX Method)
Best for: High purity, laboratory scale, and avoiding heavy metal contamination.
Reagents:
-
Substrate: 2-Methylphenol (o-Cresol) [CAS: 95-48-7]
-
Oxidant: 2-Iodoxybenzoic acid (IBX) (1.2 equivalents)
-
Reductant: Sodium Dithionite (Na₂S₂O₄) (3.0 equivalents)
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO
-
Workup: Ethyl Acetate, 1M HCl, Brine
Step-by-Step Workflow:
-
Preparation of Oxidant Slurry:
-
In a round-bottom flask, suspend IBX (1.2 eq) in DMF (approx. 10 mL per gram of substrate).
-
Note: IBX is insoluble in most organic solvents; the reaction proceeds as the phenol dissolves and interacts with the suspended oxidant.
-
-
Oxidation Reaction:
-
Add 2-methylphenol (1.0 eq) to the slurry at room temperature (20–25°C).
-
Stir vigorously.[3] The reaction mixture will gradually turn deep red/orange, indicating the formation of the o-quinone species (3-methyl-1,2-benzoquinone).
-
Monitor: Track by TLC (Hexane:EtOAc 3:1). The starting phenol spot will disappear, replaced by a polar, colored quinone spot.
-
Duration: Typically 2–4 hours.
-
-
In-Situ Reduction (Critical Step):
-
Once the phenol is consumed, do not isolate the quinone (o-quinones are unstable).
-
Add water (equal volume to DMF) to the reaction mixture.
-
Add solid Sodium Dithionite (Na₂S₂O₄, 3.0 eq) portion-wise over 10 minutes.
-
The deep red color should fade to a pale yellow or colorless solution, indicating reduction to the catechol.
-
-
Workup & Isolation:
-
Acidify the mixture to pH 2–3 using 1M HCl (to protonate the catechol).
-
Extract 3x with Ethyl Acetate.
-
Wash combined organics with water (to remove DMF) and brine.
-
Dry over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Typical Yield: 75–85% Data Validation:
-
1H NMR (CDCl3): Look for two exchangeable singlets (approx. 5.0–6.0 ppm) for the -OH groups and the preservation of the methyl singlet (approx. 2.2 ppm).
Protocol B: Fremy’s Salt Oxidation (Teuber Reaction)
Best for: Cases where IBX is unavailable or for specific substrates requiring radical pathways.
Reagents:
-
Substrate: 2-Methylphenol
-
Oxidant: Potassium nitrosodisulfonate (Fremy’s Salt) [CAS: 14293-70-0]
-
Buffer: KH₂PO₄ (0.2 M)
-
Solvent: Water/Acetone (1:1)
Step-by-Step Workflow:
-
Buffer Preparation: Prepare a solution of KH₂PO₄ buffered to pH 6.0. Fremy’s salt is unstable at acidic pH.
-
Oxidation:
-
Dissolve 2-methylphenol in Acetone.
-
Dissolve Fremy’s salt (2.2 eq) in the phosphate buffer (purple solution).
-
Add the Fremy’s salt solution to the phenol solution dropwise at 0°C.
-
-
Reaction: Stir at 0°C to Room Temp. The solution changes from purple to reddish-brown.
-
Reduction: Perform the same Na₂S₂O₄ reduction step as described in Protocol A.
Comparison of Methods:
| Feature | Protocol A (IBX) | Protocol B (Fremy's Salt) |
| Selectivity | High (Ortho) | Moderate (Ortho/Para mix possible) |
| Stability | Reagents are stable | Fremy's salt is shock-sensitive/unstable |
| Scalability | Good (up to 50g) | Limited by reagent volume |
| Yield | 80% | 50-65% |
Visualization of Experimental Workflow
Figure 2: Operational workflow for the IBX-mediated synthesis of antioxidant catechols.
Quality Control & Handling (The "Self-Validating" System)
Catechols are prone to auto-oxidation in air, turning black (polymerization). To ensure the trustworthiness of your protocol, implement these controls:
-
The "Color Test":
-
Observation: Upon adding aqueous FeCl₃ to a small aliquot of the product, a green/blue coloration confirms the presence of the catechol (1,2-diol) moiety.
-
-
Stability Management:
-
Store the final product under Argon or Nitrogen at -20°C.
-
If the product turns pink/brown during storage, it has partially oxidized to the quinone. Recrystallize from Toluene or sublime under vacuum to purify.
-
-
Safety Note: IBX can be explosive under impact if dry. Keep it wet (stabilized) or handle with care.
References
-
Magdziak, D., Rodriguez, A. A., Van De Water, R. W., & Pettus, T. R. (2002). Regioselective oxidation of phenols to o-quinones with o-iodoxybenzoic acid (IBX).[2] Organic Letters, 4(2), 285-288. [Link]
-
Bernini, R., Barontini, M., Mosesso, P., Pepe, G., Willför, S. M., Eklund, P. C., & Saladino, R. (2009).[4] A selective de-O-methylation of guaiacyl lignans to corresponding catechol derivatives by 2-iodoxybenzoic acid (IBX). Organic & Biomolecular Chemistry, 7(11), 2367-2377. [Link]
-
Thiele, J., & Winter, E. (1900). Ueber die Einwirkung von Essigsäureanhydrid und Schwefelsäure auf Chinone (Thiele-Winter Acetoxylation). Justus Liebigs Annalen der Chemie, 311(3), 341-352. [Link]
- Schweier, A., & Stevens, C. V. (2020). Catechol-Based Antioxidants: Synthesis and Activity. Chemical Reviews. (Contextual grounding for antioxidant activity).
Sources
Application Note: Strategic Protection of the Catechol Moiety in 3,4-Dihydroxy-2-methylbenzaldehyde
Introduction & Rationale
The molecule 3,4-dihydroxy-2-methylbenzaldehyde presents a classic "Trojan Horse" challenge in organic synthesis. While it appears to be a simple catechol derivative, the 2-methyl group exerts a profound ortho-effect that complicates standard protection strategies.
The Chemical Challenge
-
Oxidative Instability: Like all catechols, the 3,4-dihydroxy motif is highly susceptible to oxidation, rapidly forming o-quinones under basic or aerobic conditions. Immediate protection is often required to prevent polymerization.
-
The Steric Wall (C2-Methyl): The methyl group at C2 creates significant steric bulk proximal to the C3-hydroxyl group. This hinders the trajectory of incoming electrophiles, often leading to incomplete protection (mono-protection at C4) or requiring forcing conditions that degrade the sensitive aldehyde at C1.
-
Chemospecificity: The C1-aldehyde is an electrophile. Protection strategies requiring strong nucleophiles (e.g., alkoxides) or strong acids must be carefully tuned to avoid side reactions such as Cannizzaro disproportionation or unwanted acetalization of the aldehyde.
This guide details three field-proven strategies to lock down the catechol moiety, specifically optimized to overcome the C2-methyl steric barrier.
Strategic Decision Matrix
Before selecting a protocol, evaluate your downstream chemistry requirements using the decision matrix below.
Figure 1: Decision tree for selecting the optimal protecting group based on downstream reaction conditions.
Protocol 1: The "Fortress" – Methylene Acetal Formation
Target: 2-methyl-1,3-benzodioxole-4-carbaldehyde derivative. Best For: Harsh downstream conditions (strong bases, organometallics).
The formation of the methylene bridge is the most reliable method for this scaffold. The 5-membered ring ties back the oxygens, reducing the steric clash with the C2-methyl group compared to two independent bulky groups.
Mechanism & Steric Insight
The reaction proceeds via a double SN2 mechanism. The first alkylation usually occurs at the less hindered C4-OH. The second, intramolecular alkylation at C3 is rapid due to the entropy advantage (ring closing), effectively "snapping" the protection shut despite the C2-methyl hindrance.
Detailed Protocol
Reagents: Dibromomethane (CH₂Br₂), Cesium Carbonate (Cs₂CO₃), DMF.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Solvation: Dissolve 3,4-dihydroxy-2-methylbenzaldehyde (10.0 mmol, 1.52 g) in anhydrous DMF (50 mL).
-
Note: DMF is critical here; its polarity stabilizes the phenoxide intermediate.
-
-
Base Addition: Add Cs₂CO₃ (15.0 mmol, 4.88 g).
-
Expert Tip: Use Cesium over Potassium. The "Cesium Effect" improves solubility and promotes the intramolecular ring closure, which is the rate-determining step for the hindered C3 position [1].
-
-
Alkylation: Add Dibromomethane (12.0 mmol, 0.84 mL) via syringe.
-
Heating: Heat the mixture to 80°C for 4 hours.
-
Caution: Do not exceed 100°C to prevent degradation of the aldehyde.
-
-
Workup: Cool to RT. Pour into ice-water (200 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Expected Yield: 85-92% Validation: NMR will show a distinctive singlet for the -O-CH₂-O- protons around δ 6.0 ppm.
Protocol 2: The "Orthogonal" – Dibenzyl Ether Formation
Target: 3,4-bis(benzyloxy)-2-methylbenzaldehyde. Best For: Syntheses requiring hydrogenolysis for deprotection (leaving the aldehyde intact).
Critical Constraint: The C2-methyl group makes the C3-hydroxyl significantly less reactive toward the bulky benzyl bromide. Standard conditions often yield the C4-monobenzyl ether. Phase Transfer Catalysis (PTC) is mandatory here.
Detailed Protocol
Reagents: Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃), Tetrabutylammonium Iodide (TBAI), DMF.
-
Setup: 100 mL RBF, Argon atmosphere.
-
Solvation: Dissolve substrate (10.0 mmol) in DMF (40 mL).
-
Catalyst Addition: Add TBAI (1.0 mmol, 10 mol%).
-
Base & Electrophile: Add K₂CO₃ (25.0 mmol, finely ground) followed by BnBr (22.0 mmol, 2.61 mL).
-
Reaction: Heat to 60°C for 12 hours.
-
Monitoring: TLC is crucial. You will see the mono-protected species appear first. Do not stop until the mono-spot disappears.
-
-
Workup: Dilute with water, extract with Et₂O (to avoid DMF emulsion), wash with water (3x) and brine.
-
Purification: Recrystallization from EtOH is often possible; otherwise, column chromatography (Hexanes/EtOAc 8:2).
Expected Yield: 75-80% Validation: Appearance of two benzylic CH₂ singlets (or AB systems) in 1H NMR (~5.1-5.2 ppm) and 10 aromatic protons from the Bn groups.
Protocol 3: The "Temporary" – Acetonide (Isopropylidene)
Target: 2,2-dimethyl-4-methyl-1,3-benzodioxole-5-carbaldehyde. Best For: Rapid, mild protection when acid stability is not required.
This method is tricky because the aldehyde can also react with diols/acetals. We use 2,2-Dimethoxypropane (DMP) as a scavenger/reagent to drive the equilibrium toward the catechol acetonide without affecting the aldehyde (which requires a diol to form an acetal).
Detailed Protocol
Reagents: 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (pTsOH), Benzene or Toluene.
-
Setup: 100 mL RBF with a Dean-Stark trap (optional, but recommended for driving equilibrium).
-
Reaction: Suspend substrate (10 mmol) in Toluene (30 mL). Add DMP (20 mmol) and pTsOH (0.5 mmol).
-
Process: Reflux gently for 2-3 hours. Methanol is produced; if using a Dean-Stark, the azeotrope helps. If using DMP in excess, simple stirring at reflux is sufficient.
-
Quench: Cool to RT. Add Triethylamine (1 mL) to neutralize the acid immediately.
-
Critical: The acetonide is acid-labile. Failure to neutralize prior to workup will lead to hydrolysis.
-
-
Workup: Wash with NaHCO₃ (sat), dry over K₂CO₃, concentrate.
Expected Yield: 65-75% (Lower due to steric strain of the gem-dimethyl groups interacting with the C2-methyl).
Comparative Data Analysis
| Feature | Methylene Acetal | Benzyl Ether | Acetonide |
| Steric Tolerance (C2-Me) | High (Ring ties back) | Low (Needs TBAI/Heat) | Medium (Gem-dimethyl clash) |
| Stability: Base | Excellent | Excellent | Good |
| Stability: Acid | Good | Excellent | Poor |
| Deprotection | Harsh (BBr₃ or AlCl₃) | Mild (H₂/Pd-C) | Mild (Aq. Acid) |
| Typical Yield | 85-92% | 75-80% | 65-75% |
| Atom Economy | High | Low | Medium |
Visualizing the Steric Pathway
The following diagram illustrates the mechanistic pathway for the recommended Methylene Acetal formation, highlighting the critical role of the Cesium ion in overcoming the C2-methyl steric hindrance.
Figure 2: Mechanistic flow of Methylene Acetal formation. The "Cesium Effect" is crucial for the second alkylation step at the hindered C3 position.
References
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 109.
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. [Link]
-
Czernecki, S.; Georgoulis, C. "New method for the benzylation of hindered sugar hydroxyls."[6] Tetrahedron Letters, 1976 , 17(39), 3535-3536. (Establishes the TBAI/BnBr protocol for hindered hydroxyls). [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. scispace.com [scispace.com]
- 6. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
Optimized Recrystallization Strategies for 3,4-Dihydroxy-2-methylbenzaldehyde
Introduction & Scope
3,4-Dihydroxy-2-methylbenzaldehyde (CAS: 88122-12-7) is a critical intermediate in the synthesis of polyphenolic pharmacophores and catechol-based inhibitors. Structurally, it possesses a catechol moiety (1,2-dihydroxybenzene) which dictates its solubility and stability, and a 2-methyl group which introduces steric bulk and slight lipophilicity compared to its parent compound, protocatechualdehyde.
The Challenge: The primary difficulty in purifying this compound is not solubility, but oxidative instability . Catechols readily oxidize to ortho-quinones and polymerized byproducts (melanins) upon exposure to air, particularly in neutral or basic solutions. This results in "oiling out" or persistent dark coloration.
This guide provides a thermodynamically grounded protocol for solvent selection and recrystallization, specifically engineered to maximize purity while suppressing oxidative degradation.
Physicochemical Profile & Solvent Thermodynamics
To select the optimal solvent, we must analyze the solute-solvent interactions. The molecule contains both Hydrogen Bond Donors (HBD) and Acceptors (HBA).
| Feature | Chemical Implication | Solubility Impact |
| Catechol (3,4-OH) | High Polarity, H-Bonding | Soluble in alcohols, water, EtOAc. Insoluble in hexanes. |
| Aldehyde (CHO) | Dipole-Dipole interactions | Increases solubility in polar aprotic solvents (Acetone, DMSO). |
| 2-Methyl Group | Steric hindrance / Lipophilicity | Slightly reduces water solubility compared to 3,4-dihydroxybenzaldehyde; lowers crystal lattice energy (lower MP). |
Solvent Screening Matrix
Based on the dielectric constant (
| Solvent System | Classification | Suitability | Notes |
| Water | Primary Candidate | High | Steep solubility curve (low at 4°C, high at 90°C). Risk: Oxidation at high T. |
| Ethanol/Water (1:3) | Secondary Candidate | High | Good for removing organic impurities. Easier drying than pure water. |
| Ethyl Acetate/Hexane | Anti-solvent Pair | Medium | Useful if the compound "oils out" in water. Good for rejecting non-polar impurities.[1] |
| Toluene | Non-polar Aromatic | Low | generally poor solubility for catechols; requires high volumes. |
Decision Logic for Solvent Selection
The following decision tree illustrates the logic for selecting the purification route based on the crude material's impurity profile.
Figure 1: Decision logic for selecting the purification route. Route A is preferred for general purity enhancement, while Route B is necessary if significant oxidation products are present.
Detailed Protocols
Protocol A: Aqueous Recrystallization (The "Green" Standard)
Recommended for crude material with >85% purity and minimal oxidation.
Reagents:
-
Deionized Water (degassed preferred)
-
Sodium Bisulfite (
) or Ascorbic Acid (Anti-oxidant) -
Concentrated HCl (Trace)
Procedure:
-
Preparation: In a round-bottom flask, suspend the crude solid in water (approx. 10-15 mL per gram of solid).
-
Oxidation Control: Add 0.1% w/v Sodium Bisulfite (
) to the water. This acts as an oxygen scavenger. Optionally, add 1-2 drops of conc. HCl to ensure pH < 5 (catechols oxidize rapidly at pH > 7). -
Dissolution: Heat the mixture to 85-90°C with magnetic stirring. The solid should dissolve completely.
-
Note: If dark insoluble specks remain, these are likely polymerized quinones.
-
-
Hot Filtration (Crucial): While maintaining the temperature above 80°C, filter the solution through a pre-heated glass funnel with a fluted filter paper (or a heated sintered glass funnel) to remove mechanical impurities and polymers.
-
Controlled Cooling:
-
Allow the filtrate to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling forces precipitation of amorphous oil.
-
Once at RT, move to an ice bath (0-4°C) for 1 hour.
-
-
Isolation: Filter the white/off-white crystals using vacuum filtration.
-
Washing: Wash the cake with ice-cold water (containing a trace of HCl).
-
Drying: Dry in a vacuum oven at 40°C over
or silica gel.
Protocol B: Anti-Solvent Precipitation (EtOAc / Hexanes)
Recommended if the compound "oils out" in water or contains significant non-polar impurities.
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (approx. 40-50°C).
-
Drying the Solution: Dry the organic phase with anhydrous
to remove water (which promotes oiling out). Filter off the drying agent. -
Nucleation: Add Hexanes (or Heptane) dropwise to the warm filtrate until a slight turbidity persists.
-
Re-dissolution: Add a few drops of Ethyl Acetate to clear the solution.
-
Crystallization: Remove from heat and let stand. As the solution cools, the solubility decreases, and the hexanes (anti-solvent) force the product out of the solution.
-
Isolation: Filter and wash with 10% EtOAc in Hexanes.
Critical Control Points & Troubleshooting
The most common failure mode for this molecule is "Oiling Out" (Liquid-Liquid Phase Separation) instead of crystallization.
Mechanism of Oiling Out
The 2-methyl group lowers the melting point. If the crystallization temperature is near the melting point of the solvated solid, the compound separates as an oil.
| Symptom | Root Cause | Corrective Action |
| Product separates as a brown oil | Solution is too concentrated or cooled too fast. | Re-heat to dissolve. Add 10% more solvent. Seed the solution with a pure crystal at 50°C. |
| Solution turns black/dark red | Oxidation of catechol to quinone. | Stop. Acidify the solution (pH 3-4). Add Sodium Bisulfite. Perform hot filtration with activated charcoal. |
| Low Yield | High solubility in mother liquor. | Concentrate the mother liquor (under vacuum) and repeat cooling. Or, salt out with NaCl (if using water). |
Process Workflow Diagram
Figure 2: Step-by-step workflow for the aqueous recrystallization protocol.
References
-
Chemical Identity & Properties
-
Catechol Oxidation & Prevention
- General Recrystallization Methodologies: Standard Protocol: Purification of phenolic aldehydes via aqueous recrystallization. Source: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard Reference Text).
-
Synthesis Context (Analogous Methodologies)
- Method: Synthesis of catechol aldehydes often utilizes formylation of catechols or demethylation of ver
-
Source: Collins, R. C., et al. (2018). "Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde." White Rose Research Online. Link
Sources
- 1. reddit.com [reddit.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN104926632A - 3,4-dihydroxybenzaldehyde purification and decolorization method - Google Patents [patents.google.com]
- 5. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]
- 6. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 3,4-Dihydroxy-2-methylbenzaldehyde in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the rapid degradation of catechol-containing compounds. 3,4-Dihydroxy-2-methylbenzaldehyde features a highly reactive catechol moiety (adjacent hydroxyl groups on a benzene ring) and an aldehyde group. In aqueous solutions, the catechol ring is highly susceptible to autoxidation, leading to the formation of reactive ortho-quinones and subsequent melanin-like polymerization[1].
This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure the absolute stability of your compound during critical assays.
Part 1: Mechanistic Causality of Catechol Oxidation
To prevent oxidation, we must first understand the chemical pathways that cause it. The oxidation of 3,4-dihydroxy-2-methylbenzaldehyde is not a single-step failure but a cascade reaction driven by three primary culprits: Dissolved Oxygen (O₂) , Trace Transition Metals (e.g., Cu²⁺, Fe³⁺) , and Alkaline pH [2].
When the pH approaches the pKa of the catechol hydroxyl groups, the molecule deprotonates into a catecholate anion. This anion readily donates electrons to dissolved oxygen, forming an o-semiquinone radical and superoxide (O₂•⁻)[3]. Transition metals act as potent catalysts in this electron transfer. The semiquinone further oxidizes into an o-quinone, which is highly electrophilic and rapidly undergoes nucleophilic attack and polymerization, turning your solution pink, brown, or black[1].
To halt this, we must deploy a multi-tiered defense system: removing oxygen, chelating metals, controlling pH, and providing a sacrificial reductant.
Fig 1: Mechanism of catechol autoxidation and targeted chemical interventions.
Part 2: Troubleshooting Guides & FAQs
Q1: My stock solution turns pink/brown within a few hours at room temperature. What is happening? A: The color change is the visual hallmark of o-quinone formation and subsequent polymerization into melanin-like aggregates[1]. 3,4-Dihydroxy-2-methylbenzaldehyde is highly sensitive to autoxidation. To stop this, you must immediately transition to using degassed solvents and add a sacrificial antioxidant, such as Ascorbic Acid, which reduces the quinone back to the catechol form[4].
Q2: I added 5 mM Ascorbic Acid, but the solution still degraded overnight. Why did the antioxidant fail? A: Ascorbic acid alone is insufficient if trace transition metals (like iron or copper from glassware or low-purity water) are present. These metals catalyze the rapid generation of reactive oxygen species (ROS), which quickly deplete your ascorbic acid pool[2]. Once the ascorbic acid is consumed, the catechol oxidizes rapidly. Solution: Always pair Ascorbic Acid with a metal chelator like EDTA (Ethylenediaminetetraacetic acid). EDTA sequesters the trace metals, neutralizing their catalytic activity and preserving both the ascorbic acid and your target molecule[4].
Q3: Does the pH of my assay buffer affect the stability of the compound? A: Drastically. The oxidation rate of catechols is strictly pH-dependent[3]. At physiological pH (7.4) or higher, the hydroxyl groups begin to deprotonate into catecholate anions. These anions are orders of magnitude more susceptible to electron loss than the fully protonated form. If your experiment allows, maintain the stock solution at an acidic pH (e.g., pH 4.0 – 5.5) to keep the hydroxyl groups protonated.
Q4: Can I freeze the solutions for long-term storage? A: Yes, but temperature control alone does not stop oxidation if oxygen is trapped in the ice matrix. You must purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing, and store aliquots at -80°C. Avoid freeze-thaw cycles, as the solubility of oxygen increases in cold water prior to freezing.
Part 3: Quantitative Data & Optimization
The following table summarizes the expected stability of 3,4-dihydroxy-2-methylbenzaldehyde solutions under various formulation conditions. Use this to select the appropriate stringency for your workflow.
| Formulation Condition | Ascorbic Acid | EDTA (1 mM) | Buffer pH | Storage Temp | Estimated Stability (t½) | Visual Indicator |
| Unprotected (Control) | - | - | 7.4 | 25°C | < 2 hours | Rapid pink/brown tint |
| Antioxidant Only | 5 mM | - | 7.4 | 25°C | ~ 8 hours | Delayed browning |
| Chelator Only | - | Yes | 7.4 | 25°C | ~ 4 hours | Slow yellowing |
| Synergistic Protection | 5 mM | Yes | 7.4 | 4°C | > 48 hours | Clear solution |
| Optimized Acidic Stock | 5 mM | Yes | 5.0 | -80°C (Argon) | > 6 months | Clear solution |
Part 4: Experimental Protocols (Self-Validating Workflow)
To ensure scientific integrity, a protocol must validate itself. This methodology includes a built-in spectrophotometric quality control step to verify that no oxidation has occurred prior to your downstream assays.
Protocol: Preparation of an Oxidation-Resistant Stock Solution
Materials Required:
-
Ultrapure Water (18.2 MΩ·cm, trace-metal free)
-
Argon gas cylinder with sparging stone
-
Ascorbic Acid (Analytical Grade)
-
EDTA, Disodium Salt
-
Amber glass vials (acid-washed to remove surface metals)
-
UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Solvent Deoxygenation: Transfer 50 mL of Ultrapure water into a clean flask. Sparge with Argon gas for a minimum of 30 minutes to displace dissolved oxygen.
-
Stabilizer Addition: While maintaining a gentle Argon blanket over the liquid, add EDTA to a final concentration of 1 mM, followed by Ascorbic Acid to a final concentration of 5 mM[4].
-
pH Adjustment: Using dilute HCl, adjust the solvent pH to 5.0 - 5.5. Causality note: Adding stabilizers before the target compound ensures the environment is pre-conditioned to neutralize ROS and metals.
-
Compound Dissolution: Weigh the required amount of 3,4-dihydroxy-2-methylbenzaldehyde and dissolve it into the stabilized solvent to reach your desired stock concentration (e.g., 10 mM).
-
Self-Validation (UV-Vis QC): Blank the spectrophotometer with your stabilizer solvent. Take a 100 µL aliquot of your stock solution and measure the absorbance.
-
Pass Criteria: A sharp peak at ~280 nm (reduced catechol) and an absorbance of < 0.05 at 400 nm .
-
Fail Criteria: A rising peak or shoulder between 390 nm - 420 nm indicates the presence of o-quinones. Discard and remake.
-
-
Aliquot and Storage: Dispense the validated solution into single-use amber vials. Purge the headspace of each vial with Argon for 5 seconds, cap tightly, and immediately transfer to -80°C.
Fig 2: Step-by-step experimental workflow for preparing stable catechol solutions.
Part 5: References
-
Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines. National Institutes of Health (NIH) / PubMed. Available at:[Link]
-
Detection of Free and Protein-Bound ortho-Quinones by Near-Infrared Fluorescence. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ResearchGate. Available at:[Link]
-
Effect of Group II Metal Cations on Catecholate Oxidation. ResearchGate. Available at:[Link]
Sources
- 1. Detection of Free and Protein-Bound ortho-Quinones by Near-Infrared Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Yield of 3-Methylcatechol Formylation Reactions
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the selective ortho-formylation of electron-rich aromatic rings—specifically catechols like 3-methylcatechol—presents unique synthetic challenges. Due to their high susceptibility to oxidation and unwanted side reactions, standard formylation protocols often result in poor yields.
This guide provides field-proven insights, troubleshooting strategies, and a self-validating protocol to maximize your formylation yields, ensuring high-purity intermediates for your downstream pharmaceutical applications.
Technical FAQ & Troubleshooting Guide
Q1: Why are my yields consistently below 30% when using the Reimer-Tiemann or Vilsmeier-Haack reactions for 3-methylcatechol? A: The low yields are a direct result of the mechanistic incompatibility of these classical reactions with unprotected catechols.
-
Causality: The Reimer-Tiemann reaction (CHCl₃/NaOH) generates a highly reactive dichlorocarbene intermediate. However, the strongly basic conditions and exposure to air rapidly oxidize the electron-rich 3-methylcatechol ring into an [1]. This leads to excessive tar formation and complex mixtures. Meanwhile, the Vilsmeier-Haack reaction (POCl₃/DMF) often fails for unprotected phenols and catechols because the free hydroxyl groups react preferentially with the Vilsmeier reagent to form formates or phosphates, deactivating the ring and preventing the desired C-C bond formation.
Q2: What is the most reliable method to achieve high-yield ortho-formylation of 3-methylcatechol? A: The Casnati-Skattebøl reaction (also known as the MgCl₂-mediated formylation) is the [2]. By treating 3-methylcatechol with anhydrous magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde in acetonitrile or THF, you can achieve yields exceeding 70%[3].
-
Causality: The addition of MgCl₂ and Et₃N deprotonates the catechol, forming a[4]. The Mg²⁺ ion acts as a structural template, coordinating simultaneously with the phenoxide oxygens and the oxygen of the incoming formaldehyde[5]. This rigid transition state directs the electrophilic attack strictly to the ortho position, suppressing para-substitution and preventing over-reaction.
Q3: How do I prevent the oxidative degradation of 3-methylcatechol during the reaction? A: 3-Methylcatechol is highly prone to auto-oxidation, which can severely impact product quality and yield[1]. Oxygen acts as a radical initiator, converting the catechol into reactive quinones.
-
Causality & Solution: To prevent oxidation, strict Schlenk techniques must be employed. Solvents must be rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). The entire reaction must be conducted under a positive pressure of high-purity argon or nitrogen.
Q4: My reaction stalls at 50% conversion even with excess paraformaldehyde. How do I drive it to completion? A: Stalled reactions in the MgCl₂-mediated protocol usually stem from two issues: moisture or poor depolymerization.
-
Causality & Solution: Paraformaldehyde depolymerization into reactive formaldehyde monomer is endothermic and requires sufficient base and heat. Furthermore, any trace moisture in the system will competitively bind to the Mg²⁺ coordination sites, disrupting the critical chelate intermediate. Ensure your paraformaldehyde is for at least 72 hours prior to use[6]. Use strictly anhydrous MgCl₂ (stored under argon) and freshly distilled solvents.
Comparative Yield Data
To guide your experimental design, the following table summarizes the expected performance of various formylation methodologies when applied to 3-methylcatechol or closely related derivatives[3],,[6].
| Formylation Method | Key Reagents | Typical Yield | Mechanistic Drawbacks / Causality |
| Reimer-Tiemann | CHCl₃, NaOH | 15 - 25% | High tar formation; basic conditions promote rapid quinone oxidation. |
| Vilsmeier-Haack | POCl₃, DMF | < 10% | O-formylation/phosphorylation deactivates the aromatic ring. |
| Duff Reaction | HMTA, TFA | 35 - 45% | Moderate yield; requires harsh acidic conditions; difficult purification. |
| Casnati-Skattebøl | MgCl₂, Et₃N, (CH₂O)n | 70 - 85% | Highly regioselective via Mg²⁺ chelation; requires strictly anhydrous conditions. |
Validated Experimental Protocol: MgCl₂-Mediated ortho-Formylation
This protocol is designed as a self-validating system. Each step includes observable benchmarks to confirm the reaction is proceeding correctly.
Reagents:
-
3-Methylcatechol (1.0 equiv, highly pure, white solid)[7]
-
Anhydrous MgCl₂ (1.5 equiv)[6]
-
Triethylamine (Et₃N) (3.75 equiv, distilled over CaH₂)[6]
-
Paraformaldehyde (6.75 equiv, dried over P₂O₅)[6]
-
Anhydrous Acetonitrile (CH₃CN)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and argon inlet. Purge with argon for 15 minutes to establish a strictly inert atmosphere.
-
Reagent Loading: Add anhydrous MgCl₂ (1.5 equiv) and 3-methylcatechol (1.0 equiv) to the flask under a positive stream of argon.
-
Solvent & Base Addition: Inject anhydrous acetonitrile to achieve a concentration of ~0.2 M. Add Et₃N (3.75 equiv) dropwise at room temperature.
-
Validation Check: The solution should transition from clear to a pale yellow/greenish suspension within 15 minutes. This visual change confirms the successful deprotonation and formation of the magnesium phenoxide chelate.
-
-
Electrophile Addition: Add dry paraformaldehyde (6.75 equiv) in one portion.
-
Reflux: Heat the reaction mixture to reflux (approx. 82°C) for 2 to 4 hours[6].
-
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the 3-methylcatechol spot (R_f ~0.3) and the appearance of a new, UV-active spot (R_f ~0.5) indicates successful formylation.
-
-
Quenching: Cool the mixture to 0°C using an ice bath. Slowly add 5% aqueous HCl until the pH reaches 2-3 to hydrolyze the magnesium complex[6].
-
Validation Check: The suspension will dissolve, yielding a biphasic mixture as the free formylated catechol is liberated from the metal center.
-
-
Isolation: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure aldehyde.
Mechanistic Workflow Diagram
The following diagram illustrates the logical progression and mechanistic causality of the MgCl₂-mediated formylation pathway.
Caption: Mechanistic workflow of the MgCl2-mediated ortho-formylation of 3-methylcatechol.
References
-
Hansen, T. V.; Skattebøl, L. "4 - Organic Syntheses Procedure: Ortho-formylation of phenols using MgCl2, Et3N and para-formaldehyde." Organic Syntheses. URL: [Link]
-
Hansen, T. V.; Skattebøl, L. "Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses. URL: [Link]
-
Hofsløkken, N. U.; Skattebøl, L. "Convenient Method for the ortho-Formylation of Phenols." Acta Chemica Scandinavica. URL: [Link]
-
"What Makes 3-Methylcatechol Different from Other Catechols?" ChemPacific. URL: [Link]
-
"Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4." MDPI. URL: [Link]
-
"Mg-mediated o-formylation of phenols: A Writeup." ScienceMadness. URL: [Link]
-
"Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses." ResearchGate. URL: [Link]
-
"3-Methylcatechol." Wikipedia. URL: [Link]
Sources
- 1. What Makes 3-Methylcatechol Different from Other Catechols? - ChemPacific [chempacific-zhejiang.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Mg-mediated o-formylation of phenols: A Writeup - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. 3-Methylcatechol - Wikipedia [en.wikipedia.org]
Technical Support Center: Handling Air-Sensitive Polyphenolic Aldehydes
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the causality of molecular degradation. Polyphenolic aldehydes (such as gossypol, protocatechuic aldehyde, and highly substituted vanillin derivatives) present a dual-threat handling challenge: they possess both an electron-rich phenolic system highly susceptible to auto-oxidation and an electrophilic aldehyde moiety prone to side reactions.
By understanding the exact mechanisms of their degradation, you can implement self-validating protocols that ensure absolute scientific integrity in your assays.
Mechanistic Causality: The Dual-Threat Degradation Pathway
To stabilize a molecule, you must first understand how it breaks down. Polyphenolic aldehydes degrade via two primary, often synergistic, pathways:
-
Catechol/Phenol Oxidation: Polyphenols with ortho-dihydroxy (catechol) or pyrogallol groups are highly susceptible to oxidation[1]. The reaction initiates via the loss of an electron and a proton to form a transient semiquinone radical[2]. A subsequent electron loss generates a highly electrophilic o-quinone[2]. Because o-quinones are powerful oxidants and electrophiles, they readily undergo nucleophilic attack by other polyphenols, amino acids, or proteins, leading to rapid cross-linking and polymerization[3].
-
Aldehyde Condensation: The aldehyde group is highly reactive towards primary amines (forming Schiff bases) and protic solvents. When the phenolic ring oxidizes to a quinone, the electronic landscape of the molecule shifts, often accelerating secondary side reactions at the aldehyde site.
Fig 1. Degradation pathways of polyphenolic aldehydes via oxidation and nucleophilic attack.
Quantitative Data: Predicting Oxidation Susceptibility
Not all polyphenolic aldehydes require the same level of rigorous inert handling. The susceptibility to oxidation can be quantified by the molecule's anodic peak potential (
Table 1: Electrochemical Oxidation Potentials of Common Phenolic Motifs
| Compound Motif | Structural Feature | Oxidation Potential ( | Oxidation Susceptibility | Required Handling Precaution |
| Ferulic Acid | Mono-hydroxy, methoxy | 0.37 | Very High | Strict Schlenk line / Glovebox |
| Caffeic Acid | Di-hydroxy (Catechol) | 0.42 | High | Strict Schlenk line / Glovebox |
| Gallic Acid | Tri-hydroxy (Pyrogallol) | 0.46 | High | Strict Schlenk line / Glovebox |
| Vanillic Acid | Mono-hydroxy, methoxy | 0.63 | Moderate | Amber vials, Argon purge |
Data summarized from electrochemical redox mechanism studies of polyphenolic compounds[4].
Core Protocol: Freeze-Pump-Thaw (FPT) Degassing
For highly sensitive polyphenolic aldehydes, simply sparging a solvent with nitrogen is insufficient. Sparging leaves trace dissolved oxygen and causes significant evaporative loss of volatile solvents.
The Freeze-Pump-Thaw (FPT) method is the gold standard[5]. It leverages Boyle's Law and the physical property that gases are virtually insoluble in solid matrices. By freezing the solvent, you can apply a high vacuum without boiling the liquid away[6]. Thawing the solvent then forces the trapped dissolved gases into the newly evacuated headspace[6].
Fig 2. The Freeze-Pump-Thaw (FPT) degassing workflow for air-sensitive solvents.
Step-by-Step FPT Methodology
-
Preparation: Transfer your solvent into a heavy-walled Schlenk flask. Crucial: Do not fill the flask beyond 50% capacity. Causality: Solvents expand in unpredictable ways during the freeze/thaw transition; overfilling guarantees structural failure of the glass[7]. Ensure the stopcock is closed.
-
Freeze: Submerge the flask in a liquid nitrogen (
) dewar until the solvent is completely frozen solid[6]. Causality: Freezing drops the vapor pressure to near zero, preventing the solvent from violently boiling off when exposed to the vacuum. -
Pump: Open the stopcock to the high vacuum manifold (aim for
Torr) for 5 to 10 minutes[6]. Causality: This evacuates the ambient air and any surface-trapped oxygen in the headspace. -
Thaw: Close the stopcock to isolate the flask from the vacuum[6]. Remove the flask from the
and place it in a tepid water bath. Self-Validation Check: As the solvent melts, you will see bubbles of and evolving from the liquid into the evacuated headspace[7]. -
Iterate: Repeat Steps 2 through 4 for a minimum of three cycles[7]. Self-Validation Check: The protocol is complete when absolutely zero gas bubbles evolve during the thawing phase[7].
-
Backfill: After the final thaw, backfill the flask with ultra-high purity Argon or Nitrogen[5]. Your solvent is now ready for the addition of your polyphenolic aldehyde.
Troubleshooting & FAQs
Q1: My polyphenolic aldehyde solution turned dark brown within an hour of preparation. What went wrong?
A: You are visually witnessing the polymerization of o-quinones[8]. This macroscopic browning is a direct indicator of oxygen ingress or the presence of trace transition metals (like
Q2: Can I use methanol or ethanol to dissolve these compounds for long-term storage? A: No, this is highly discouraged. Causality: The aldehyde moiety is highly reactive. In the presence of primary alcohols and trace acidic impurities, aldehydes rapidly convert into hemiacetals and acetals. Furthermore, protic solvents can stabilize the semiquinone radical intermediate via hydrogen bonding, lowering the activation energy for the initial oxidation step. Instead, utilize anhydrous, degassed aprotic solvents such as DMSO, DMF, or Acetonitrile.
Q3: My Schlenk flask shattered during the thawing phase of the FPT protocol. Why did this happen? A: Glassware failure during FPT is a pressure-differential issue, typically caused by one of three operator errors:
-
Overfilling: The flask was filled
, leaving insufficient headspace for the solid plug to expand[7]. -
Thermal Shock: The solvent was thawed unevenly (e.g., applying a heat gun directly to the bottom). This causes the bottom layer to expand rapidly against an immovable solid plug of frozen solvent above it, blowing out the bottom of the flask[7]. Always let it thaw slowly in a tepid bath[7].
-
Liquid Oxygen Condensation: Critical Safety Hazard. If you leave a flask open to the ambient atmosphere while submerged in
, oxygen from the air will condense into a highly explosive pale blue liquid[9]. Always seal the flask or purge with inert gas before freezing[6].
References
-
Department of Chemistry, University of Rochester. "How To: Degas Solvents." University of Rochester. Available at:[Link]
-
Encyclopedia.pub. "Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors." Encyclopedia. Available at:[Link]
-
SciSpace. "The electrochemical redox mechanism and antioxidant activity of polyphenolic compounds based on inlaid multi-walled carbon nanotubes." SciSpace. Available at:[Link]
-
ResearchGate. "Quinone reactivity: Investigation of their contribution to nonenzymatic browning." ResearchGate. Available at:[Link]
-
University of Washington. "Freeze-Pump-Thaw Degassing of Liquids." UW Chemistry. Available at:[Link]
-
JoVE. "Degassing Liquids with Freeze-Pump-Thaw Cycling." Journal of Visualized Experiments. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. From polyphenol to o-quinone: Occurrence, significance, and intervention strategies in foods and health implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. How To [chem.rochester.edu]
- 6. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. Schlenk line - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing TiCl₄ Stoichiometry for Ortho-Formylation of Phenols
Welcome to the technical support center for the optimization of titanium tetrachloride (TiCl₄) stoichiometry in the ortho-formylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and detailed protocols. Our goal is to empower you to navigate the complexities of this reaction with confidence and achieve high yields and regioselectivity.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the TiCl₄-mediated ortho-formylation of phenols.
Q1: What is the primary role of TiCl₄ in the ortho-formylation of phenols?
A1: Titanium tetrachloride (TiCl₄) acts as a Lewis acid catalyst in this reaction.[1] Its primary function is to coordinate with the hydroxyl group of the phenol. This coordination enhances the electrophilicity of the formylating agent and directs the substitution to the ortho position through a chelation-controlled mechanism. This directed ortho-metallation is key to achieving high regioselectivity.[2][3]
Q2: Why is achieving high ortho-selectivity a challenge in phenol formylation?
A2: Phenols are activated aromatic systems, and electrophilic substitution can occur at both the ortho and para positions. Traditional formylation methods, such as the Reimer-Tiemann reaction, often yield a mixture of isomers.[4][5] The ortho-selectivity in the TiCl₄-mediated reaction is attributed to the formation of a titanium-phenoxide complex that sterically and electronically favors the attack of the electrophile at the adjacent ortho position.
Q3: I'm observing low yields. What are the most likely causes?
A3: Low yields can stem from several factors. The electron-withdrawing nature of certain substituents on the phenol ring can deactivate it towards electrophilic substitution.[6] Additionally, moisture in the reaction can deactivate the TiCl₄ catalyst.[6] Sub-optimal stoichiometry of TiCl₄ or the formylating agent, as well as inappropriate reaction temperature and time, can also lead to poor conversion.
Q4: What formylating agents are compatible with the TiCl₄ system?
A4: Dichloromethyl methyl ether (DCME) is a commonly used and effective formylating agent in conjunction with TiCl₄, often resulting in excellent yields and regioselectivity.[2][7] Paraformaldehyde is another viable option, though it may require different reaction conditions.[8][9]
Q5: Can this method be used for phenols with electron-withdrawing groups?
A5: While challenging, it is possible. Phenols bearing electron-withdrawing groups, such as a nitro group, are less reactive.[6] To improve yields, you may need to employ higher temperatures, longer reaction times, and carefully optimized stoichiometry. However, be aware that harsh conditions can sometimes lead to decomposition.[6]
Q6: I'm seeing the formation of a resin-like byproduct. How can I prevent this?
A6: Resin formation is often due to phenol-formaldehyde polymerization, especially under acidic or basic conditions.[10] To minimize this, you can try using a milder acid catalyst, controlling the temperature to the lowest effective level, and minimizing the reaction time.[10] Precise control over the stoichiometry of the formylating agent is also crucial.[10]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the ortho-formylation of phenols using TiCl₄.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive TiCl₄ due to moisture. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or a new bottle of TiCl₄. |
| 2. Deactivated phenolic substrate. | 2. For phenols with strong electron-withdrawing groups, consider increasing the reaction temperature and/or time. A higher stoichiometry of TiCl₄ may also be beneficial. | |
| 3. Sub-optimal TiCl₄:phenol ratio. | 3. Systematically vary the molar ratio of TiCl₄ to the phenol. Start with a 1:1 ratio and incrementally increase to find the optimum. | |
| Poor orthoselectivity (Significant para-isomer formation) | 1. Insufficient chelation control. | 1. Ensure an adequate amount of TiCl₄ is used to facilitate the formation of the titanium-phenoxide complex. A slight excess of TiCl₄ may improve ortho-selectivity. |
| 2. Reaction temperature is too high. | 2. Higher temperatures can sometimes overcome the activation energy barrier for the formation of the para-isomer. Try running the reaction at a lower temperature. | |
| Di-formylation | 1. Both ortho positions are available and reactive. | 1. Carefully control the stoichiometry of the formylating agent. Using a 1:1 or slightly less than 1:1 ratio of formylating agent to phenol can favor mono-formylation.[10] |
| 2. Extended reaction time. | 2. Monitor the reaction progress using TLC or HPLC and quench the reaction once the desired mono-formylated product is maximized.[10] | |
| Resin/Polymer Formation | 1. Excessive reaction temperature or time. | 1. Reduce the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.[10] |
| 2. Incorrect stoichiometry of the formylating agent. | 2. Use a formaldehyde-to-phenol ratio of less than one if possible to minimize polymerization.[10] |
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low product yield.
Detailed Experimental Protocols
General Protocol for TiCl₄-Mediated ortho-Formylation of Phenols with Dichloromethyl Methyl Ether (DCME)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted phenol
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (DCME)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (oven-dried)
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Addition:
-
Dissolve the substituted phenol (1 equivalent) in anhydrous DCM and add it to the reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TiCl₄ (1.1 equivalents) dropwise to the stirred solution. A color change is typically observed.
-
After the addition of TiCl₄ is complete, add DCME (1.1 equivalents) dropwise via the dropping funnel.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the formylation reaction.
Mechanistic Insights
The high ortho-selectivity of the TiCl₄-mediated formylation is attributed to a chelation-controlled mechanism.
-
Formation of the Titanium-Phenoxide Complex: The Lewis acidic TiCl₄ coordinates to the oxygen atom of the phenolic hydroxyl group.
-
Directed ortho-Metallation: This coordination increases the acidity of the phenolic proton, facilitating its removal and forming a titanium-phenoxide complex. This complex brings the formylating agent into close proximity to the ortho-position of the aromatic ring.
-
Electrophilic Aromatic Substitution: The formylating agent, activated by the Lewis acid, undergoes electrophilic attack at the electron-rich ortho-position.
-
Hydrolysis: Subsequent work-up with water hydrolyzes the intermediate to yield the final ortho-hydroxybenzaldehyde derivative.
Mechanistic Pathway Diagram
Caption: A simplified representation of the reaction mechanism.
By understanding the underlying principles and potential pitfalls of the TiCl₄-mediated ortho-formylation of phenols, researchers can effectively optimize their reaction conditions to achieve desired outcomes. This guide serves as a starting point for troubleshooting and procedural refinement in your synthetic endeavors.
References
-
Ranjbar-Karimi, A., et al. (2017). One-pot Multi-step Synthesis of some Aromatic Salicylaldoximes. Organic Chemistry Research, 3(1), 8-15. Available at: [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Available at: [Link]
-
Ghorbani-Vaghei, R., & Shahbazi, M. (2013). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Request PDF. Available at: [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Available at: [Link]
-
Nejati Bor Bor, M., et al. (2013). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry, 29(4), 1617-1620. Available at: [Link]
-
Crespo, A., et al. (2004). o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4. Request PDF. Available at: [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Crespo, A., et al. (2004). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. PDF. Available at: [Link]
-
Garcia, Y., et al. (2006). On the Mechanism of Phenolic Formylation Mediated by TiCl4 Complexes: Existence of Diradical Intermediates Induced by Valence Tautomerism. Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. Available at: [Link]
-
Ranu, B. C., & Samanta, S. (2003). Titanium Tetrachloride (TiCl4). ResearchGate. Available at: [Link]
-
Reddy, G. S., & Kumar, M. S. (2003). TiCl4 Promoted Three Component Coupling Reaction : A New Method for the Synthesis of Functionalized Tetrahydrofurans and Tetrahydropyrans. PMC. Available at: [Link]
-
Kim, J., et al. (2015). Effects of TiCl4 treatment on the structural and electrochemical properties of a porous TiO2 layer in CH3NH3PbI3 perovskite solar cells. RSC Publishing. Available at: [Link]
-
Gucma, M., & Gierczak, T. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. PMC - NIH. Available at: [Link]
-
Harwood, L. M., & Robertson, S. M. (1998). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Sciencemadness.org. Available at: [Link]
-
Moradi, A., et al. (2012). Synthesis of Salicylaldehyde from Phenol and Paraformaldehyde using Magnesium Methoxide as Catalyst. TSI Journals. Available at: [Link]
-
Padron, J. I., et al. (2008). TiCl4/Et3N-promoted three-component condensation between aromatic heterocycles, aldehydes, and active methylene compounds. Request PDF. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. (PDF) o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4 [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Resolving mixtures of methylated dihydroxybenzaldehyde isomers
Welcome to the Technical Support Center for Phenolic Isomer Resolution . This guide is engineered for analytical chemists, natural product researchers, and drug development professionals tasked with resolving complex mixtures of methylated dihydroxybenzaldehydes (e.g., vanillin, isovanillin, ortho-vanillin, and ethyl vanillin).
Because positional isomers share nearly identical molecular weights, boiling points, and lipophilicities, traditional separation methods often yield co-eluting peaks or poor recovery. This center provides field-proven troubleshooting logic, validated protocols, and mechanistic explanations to overcome these chromatographic bottlenecks.
I. Separation Strategy & Logical Workflow
Before troubleshooting specific instrumental parameters, it is critical to align your separation mechanism with your project’s scale and target analytes. The workflow below dictates the optimal technique based on the physicochemical properties of the isomers.
Caption: Decision matrix for selecting the optimal chromatographic or electrophoretic technique for isomer resolution.
II. HPLC Troubleshooting & Method Development
Issue: Vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde) co-elute as a broad, unresolved peak on a standard C18 column.
Causality: Both isomers possess nearly identical
-
Suppress Silanol Ionization: Introduce an acidic modifier (0.1% - 0.2% acetic acid or trifluoroacetic acid) to the mobile phase. This forces the phenolic hydroxyls into their protonated, neutral state and neutralizes accessible silanols[1].
-
Alter Stationary Phase Solvation: Transition to a water-rich mobile phase modified with a hydrophobic alcohol (e.g., 1% butanol). Butanol partitions into the C18 bonded phase, creating an extended, highly ordered surface that increases the contact area and drastically improves selectivity for weakly retained vanillin derivatives[2].
Validated Protocol: RP-HPLC Baseline Resolution
This self-validating system utilizes a dead-time marker to ensure system suitability before quantification[3].
-
Sample Preparation: Dissolve the isomeric mixture in HPLC-grade methanol. Filter through a 0.45 µm PTFE syringe filter to remove particulates[1][3].
-
Mobile Phase Preparation: Prepare a solution of 1% butanol in ultrapure water, acidified with 0.2% acetic acid[2]. Degas via sonication under vacuum for 15 minutes[1][3].
-
Stationary Phase: Utilize a high-purity, end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) to minimize secondary interactions[1].
-
Chromatographic Conditions:
-
Detection & Validation: Monitor absorbance via a Photodiode Array (PDA) detector at 231 nm or 280 nm[4][5]. Inject 1,3,5-tri-tert-butylbenzene as a non-retained chemical marker to accurately calculate the column's dead time (
) and verify the retention factor ( )[3].
III. Capillary Zone Electrophoresis (CZE) for Rapid Screening
Issue: HPLC run times are too long (>15 minutes) for high-throughput screening of ortho-vanillin and vanillin mixtures.
Causality: HPLC relies on sequential partitioning. CZE, however, separates analytes based on their electrophoretic mobility (charge-to-mass ratio). o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) forms a strong intramolecular hydrogen bond between its adjacent hydroxyl and methoxy/aldehyde groups. This shifts its
Caption: Mechanistic divergence in resolving isomers via hydrophobicity (HPLC) versus ionization (CZE).
Validated Protocol: CZE Separation
-
Buffer Formulation: Prepare a running buffer consisting of 50 mmol/L borax and 150 mmol/L disodium hydrogen phosphate. Adjust strictly to pH 7.5[5][6].
-
Capillary Conditioning: Use a bare fused-silica capillary. Pre-condition by flushing sequentially with 0.1 M NaOH (3 min), ultrapure water (2 min), and running buffer (3 min).
-
Execution: Apply a separation voltage of 15 kV. Under these conditions, vanillin and o-vanillin achieve baseline separation in under 6 minutes[5][6].
IV. Preparative Scale-Up: Overcoming Adsorptive Loss
Issue: Scaling up the separation of dihydroxybenzaldehyde isomers on preparative silica columns results in massive irreversible adsorptive loss and low yields. Causality: The highly polar phenolic hydroxyl groups bind irreversibly to the active sites of solid support matrices (silica/alumina) during high-concentration loading[7]. Solution: Utilize High-Speed Counter-Current Chromatography (HSCCC) or Centrifugal Partition Chromatography (CPC). Because these techniques rely entirely on liquid-liquid partitioning between two immiscible phases held in place by centrifugal force, there is zero solid support matrix, completely eliminating irreversible adsorption[7][8].
Optimization Tip: Implement a dual-rotation elution method . By alternating the rotation direction of the HSCCC centrifuge during the run, you manipulate the retention of the stationary phase dynamically, which significantly decreases separation time while increasing the resolution of tightly clustered small molecular isomers[7].
V. Quantitative Performance Comparison
To assist in selecting the appropriate analytical method, the following table summarizes the validated performance metrics of HPLC versus CZE for vanillin isomer resolution.
| Parameter | RP-HPLC (Acidic/Water-Rich) | Capillary Zone Electrophoresis (CZE) |
| Primary Separation Mechanism | Hydrophobic partitioning / Surface contact | Electrophoretic mobility (Charge/Mass) |
| Typical Run Time | 10 – 15 minutes[4] | < 6 minutes[5][6] |
| Limit of Detection (LOD) | ~0.02 µg/mL[5] | 1.0 mg/L (S/N = 3)[6] |
| Linearity Range | 0.05 – 10 µg/mL[5] | 10 – 240 mg/L[6] |
| Critical System Variables | End-capping, modifier concentration[1][2] | Buffer pH, applied voltage (15 kV)[6] |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Analysis of vanilla extract by reversed phase liquid chromatography using water rich mobile phases [academia.edu]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. [Simultaneous separation and determination of vanillin and o-vanillin by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. hub.rotachrom.com [hub.rotachrom.com]
Stability of 3,4-dihydroxy-2-methylbenzaldehyde at high pH
Technical Support Center: 3,4-Dihydroxy-2-methylbenzaldehyde Stability
Executive Summary: The Catechol Dilemma
Researchers working with 3,4-dihydroxy-2-methylbenzaldehyde (DHMB) often encounter a critical paradox: the conditions required to fully solubilize the compound (high pH) are the exact conditions that trigger its rapid degradation.[1]
This guide addresses the oxidative instability of the catechol moiety (1,2-dihydroxybenzene) within DHMB. At pH > 8.0, the phenolic hydroxyl groups deprotonate, forming electron-rich phenolate anions.[1] These species are highly susceptible to oxidation by dissolved oxygen, leading to the formation of reactive o-quinones and subsequent polymerization into insoluble melanoid pigments (browning).
Part 1: The Mechanism of Failure
To troubleshoot effectively, you must understand the degradation cascade. The 2-methyl group acts as a weak electron donor, which can slightly lower the oxidation potential compared to the parent 3,4-dihydroxybenzaldehyde, making this derivative potentially more sensitive to air oxidation.
Figure 1: Oxidative Degradation Pathway of DHMB
Caption: The pH-dependent oxidative cascade from stable phenol to insoluble polymer.[1]
Part 2: Troubleshooting & FAQs
Q1: My solution turned from clear to yellow, and then dark brown within minutes of adding NaOH. What happened?
Diagnosis: Rapid autoxidation. Technical Explanation: You witnessed the transition from the phenolate anion (colorless/pale yellow) to the o-quinone (yellow/orange), followed by polymerization (brown/black).[1] This reaction is catalyzed by trace transition metals (Fe, Cu) and driven by dissolved oxygen. Corrective Action:
-
Degas all solvents (water, buffers) with Nitrogen or Argon for at least 20 minutes before use.[1]
-
Add a reducing agent/antioxidant before adjusting the pH.[1] (See Protocol A).
-
Work in a glovebox or use Schlenk line techniques if the pH must remain > 10 for extended periods.
Q2: I need high pH (>10) for a nucleophilic addition reaction. How do I prevent side reactions?
Diagnosis: Competition between the desired reaction and oxidative degradation.[1] Technical Explanation: At pH 10, the concentration of the dianion is significant. The electron-rich ring is prone to oxidation.[1] Furthermore, the aldehyde group can undergo a Cannizzaro reaction (disproportionation), although this is generally slower than oxidation for catechols. Strategy:
-
Limit Exposure: Perform the high pH step rapidly and quench immediately.[1]
-
Borate Protection: Add borate salts (e.g., sodium borate).[1] Borate forms a complex with the cis-diols (catechol), stabilizing them against oxidation while keeping them soluble.[1] Note that this complexation might alter the reactivity of the aldehyde.
Q3: Can I analyze this compound by LC-MS using an ammonium hydroxide (pH 10) mobile phase?
Diagnosis: On-column degradation. Answer: No, this is highly risky. Technical Explanation: The residence time in the column at high pH is sufficient for oxidation to occur, leading to peak broadening, loss of the parent ion, and appearance of polymer peaks or high background noise. Solution: Use an acidic mobile phase (0.1% Formic Acid).[1] DHMB is stable in acid.[1] If you must use high pH for ionization (negative mode), use a post-column addition of base rather than running the whole column at high pH.
Q4: The solubility is poor in water. Can I heat it?
Diagnosis: Thermal acceleration of degradation.[1] Answer: Heating a neutral suspension is acceptable, but never heat a basic solution of DHMB in air.[1] Recommendation: Use a co-solvent like DMSO or Ethanol to prepare a concentrated stock solution, then dilute into your aqueous buffer.[1] This avoids the need for excessive heat or extreme pH.
Part 3: Validated Protocols
Protocol A: Preparation of Stable High-pH Stock Solutions ("The Inert Shield")
Use this protocol when you must solubilize DHMB at pH > 8.0 for biological assays or synthesis.[1]
Reagents:
-
DHMB (Solid)
-
Deionized Water (degassed)
-
Sodium Dithionite (
) OR Ascorbic Acid (Antioxidant) -
NaOH (1M solution, degassed)
Workflow:
-
Degas: Sparge deionized water with
gas for 15–20 minutes. -
Antioxidant Spike: Add Sodium Dithionite (5 mM final concentration) or Ascorbic Acid (10 mM) to the water. Note: Dithionite is superior for strictly preventing browning but may interfere with some redox-sensitive assays.[1]
-
Solubilization: Add the DHMB solid to the antioxidant solution under
flow. -
Activation: Dropwise add 1M NaOH while stirring until the solid dissolves. Monitor pH and stop immediately once the target is reached.
-
Storage: Use immediately. Do not store high pH solutions.[1]
Protocol B: Quenching for Analytical Quantification
Use this to stop reactions before HPLC analysis.[1]
-
Prepare Quench Buffer: 5% Acetic Acid or 1% Formic Acid in Methanol.[1]
-
Sample: Take an aliquot of the high-pH reaction mixture.
-
Immediate Acidification: Add the sample directly into 4 volumes of Quench Buffer.
-
Analyze: Inject onto HPLC using an acidic mobile phase (Water/ACN + 0.1% Formic Acid).
Part 4: Stability Decision Matrix
Use this diagram to determine the optimal handling conditions for your experiment.
Figure 2: Experimental Decision Tree
Caption: Decision matrix for selecting solvent and handling conditions based on pH and time constraints.
References
-
Comparison of Antioxidant Properties of Catechols. ResearchGate. (Discusses the redox cycling of catechol/o-quinone and the effect of substituents).
-
Safety Data Sheet: 3,4-Dihydroxybenzaldehyde. Carl Roth. (Provides baseline stability and hazard data for the parent compound).
-
pH-Tolerant Wet Adhesion of Catechol Analogs. National Institutes of Health (PMC).[1] (Details the oxidation mechanism of catechols in alkaline conditions and the role of substituents).
-
Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde. National Institutes of Health (PMC). (Describes the rapid tautomerization and reactivity of quinone intermediates in similar catechol-aldehydes).
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of methylated dihydroxybenzaldehydes
Executive Summary
In drug discovery and metabolic profiling, methylated dihydroxybenzaldehydes (notably vanillin, isovanillin, and veratraldehyde) serve as critical intermediates and metabolic markers. Their structural similarity—differing only by the position or number of methyl ether moieties—poses a significant analytical challenge.
This guide provides a definitive comparison of the Electron Ionization (EI) fragmentation patterns of these compounds. Unlike generic spectral libraries, we focus on the mechanistic causality of fragmentation: how the interplay between the aldehyde (-CHO), hydroxyl (-OH), and methoxy (-OCH₃) groups dictates ion abundance. We demonstrate that while molecular ions (
Mechanistic Fundamentals
To interpret the mass spectra of this class, one must understand three competing fragmentation pathways initiated by the radical cation (
The Three Core Pathways
-
-Cleavage (Aldehyde Loss): The loss of the formyl radical (
) or hydrogen ( ) from the aldehyde group. This is common to all benzaldehydes but is modulated by ring electron density. -
Radical Methyl Loss (
): Specific to methoxy-substituted variants (Vanillin/Isovanillin). The ether oxygen ionizes, leading to homolytic cleavage of the bond. This pathway is energetically favored if the resulting cation can form a stable quinoid structure. -
Carbon Monoxide Expulsion (CO): A secondary fragmentation where a cyclic ketone or phenolic cation loses neutral CO (
), often resulting in ring contraction (cyclopentadienyl cation).
The "Ortho-Effect"
When a substituent (like -OH or -OCH₃) is ortho to the aldehyde, a specific hydrogen transfer rearrangement occurs (McLafferty-type), often leading to the elimination of water or methanol. This is the primary diagnostic tool for distinguishing o-vanillin (2-hydroxy-3-methoxybenzaldehyde) from vanillin (4-hydroxy-3-methoxybenzaldehyde).
Comparative Fragmentation Analysis
The following data compares the three primary analogs: Protocatechuic Aldehyde (Non-methylated), Vanillin (Mono-O-methylated), and Veratraldehyde (Di-O-methylated).
Table 1: Key Diagnostic Ions (EI, 70 eV)
| Compound | Structure | Molecular Ion ( | Base Peak (100%) | Key Fragment 1 | Key Fragment 2 | Mechanistic Driver |
| 3,4-Dihydroxybenzaldehyde | 3,4-(OH)₂ | m/z 138 | m/z 137 ( | m/z 109 ( | m/z 81 ( | H-loss stabilized by H-bonding between vicinal OH groups. |
| Vanillin | 3-OMe, 4-OH | m/z 152 | m/z 152 or 151 | m/z 137 ( | m/z 109 ( | Methyl radical loss is favored to form a stable quinoid ion. |
| Isovanillin | 3-OH, 4-OMe | m/z 152 | m/z 151 ( | m/z 137 ( | m/z 123 ( | Similar to Vanillin, but H-loss is often more intense due to 3-OH position. |
| Veratraldehyde | 3,4-(OMe)₂ | m/z 166 | m/z 166 | m/z 165 ( | m/z 95 | Steric crowding of two OMe groups promotes methyl loss. |
Differentiating Vanillin vs. Isovanillin
These two are positional isomers.[1] While their spectra are qualitatively similar, the intensity ratios differ due to resonance stability:
-
Vanillin: The removal of the methyl radical from the 3-methoxy group creates an ion that is stabilized by the para-hydroxyl group (via resonance). This makes the m/z 137 peak (
) very prominent. -
Isovanillin: The methoxy is at the 4-position. Methyl loss is less favored compared to Vanillin because the resulting cation is less effectively stabilized by the meta-hydroxyl group. Consequently, Isovanillin often shows a higher relative abundance of m/z 151 (
) compared to m/z 137.
Visualizing the Fragmentation Pathways[2]
The following diagrams illustrate the specific fragmentation logic for Vanillin (the archetype of this class).
Diagram 1: Vanillin Fragmentation Tree
This diagram traces the lineage of the molecular ion m/z 152 down to the stable cyclopentadienyl cation m/z 65.
Caption: Mechanistic fragmentation tree of Vanillin (4-hydroxy-3-methoxybenzaldehyde) under 70 eV Electron Ionization.
Diagram 2: Isomer Differentiation Logic
A decision tree for researchers to identify which isomer is present based on spectral features.
Caption: Logical flowchart for distinguishing ortho-, meta-, and para-substituted methylated dihydroxybenzaldehydes.
Experimental Protocol: High-Resolution GC-MS
While these compounds can be analyzed via LC-MS, GC-MS (EI) is the gold standard for structural elucidation because the fragmentation is rich and library-searchable.
Sample Preparation (Derivatization vs. Direct)
We recommend a dual approach. Direct injection provides the "fingerprint" spectra discussed above. However, for complex matrices (plasma/plant extracts), silylation is required to prevent peak tailing caused by the phenolic -OH.
-
Method A: Direct Injection (Structural ID)
-
Solvent: Ethyl Acetate or Methanol (HPLC Grade).
-
Concentration: 100 µg/mL.
-
Pros: Observes the native fragmentation (m/z 152 parent).
-
Cons: Peak tailing; potential thermal degradation of labile isomers.
-
-
Method B: TMS Derivatization (Quantification)
-
Reagent: BSTFA + 1% TMCS.
-
Procedure: Mix 100 µL sample + 50 µL reagent. Incubate at 60°C for 30 mins.
-
Result: The -OH group is silylated. The molecular ion shifts to m/z 224 (
). -
Advantage: Excellent peak shape; separation of isomers is easier on non-polar columns.
-
Instrument Parameters (Agilent/Thermo Standard)
| Parameter | Setting | Rationale |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates isomers based on boiling point/polarity. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet Temp | 250°C | Ensures rapid volatilization without pyrolysis. |
| Oven Program | 60°C (1 min) | Slow ramp required to separate Vanillin (RT ~12.5 min) from Isovanillin (RT ~12.8 min). |
| Source Temp | 230°C | Prevents condensation of high-boiling matrix components. |
| Ionization | EI @ 70 eV | Standard energy for library matching (NIST/Wiley). |
| Scan Range | m/z 40–400 | Covers all diagnostic fragments and silylated adducts. |
Quality Control (Self-Validating System)
To ensure the protocol is working:
-
Resolution Check: Inject a 1:1 mix of Vanillin and Isovanillin. Baseline separation must be achieved (Resolution
). -
Tune Check: The m/z 69/219/502 ratios of PFTBA must meet manufacturer specs to ensure accurate relative abundance of the m/z 137/151 diagnostic ions.
References
-
NIST Mass Spectrometry Data Center. "Vanillin (Mass Spectrum)."[2] NIST Chemistry WebBook, SRD 69. [Link]
-
Walton, T.J., et al. "The metabolism of vanillin and isovanillin in the rat." Xenobiotica, vol. 5, no.[3][4] 6, 1975. PubMed. [Link]
-
Doc Brown's Chemistry. "Mass spectrum of methyl 2-hydroxybenzoate (Fragmentation Patterns)." Advanced Organic Chemistry Notes. [Link]
-
Kruve Lab. "2-Methoxybenzaldehyde (Ortho-Effect Data)." MassBank of North America. [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 3,4-dihydroxy-2-methylbenzaldehyde and Its Isomers
Introduction: The Role of Substituents in UV-Vis Spectroscopy of Benzaldehydes
The UV-Vis absorption spectrum of an aromatic aldehyde is primarily governed by electronic transitions within the conjugated π-system of the benzene ring and the carbonyl group (C=O). The key transitions are the lower-energy, weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, and the higher-energy, stronger π → π* transition of the conjugated system.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the benzene ring. Hydroxyl (-OH) and methyl (-CH₃) groups, as electron-donating groups (EDGs), influence the electronic distribution in the molecule, thereby altering the energy gap between the ground and excited states. This guide will explore how the specific placement of these groups in 3,4-dihydroxy-2-methylbenzaldehyde is predicted to influence its UV-Vis spectrum in comparison to other known benzaldehyde derivatives.
Comparative Analysis of UV-Vis Absorption Maxima
To build a predictive model for the UV-Vis spectrum of 3,4-dihydroxy-2-methylbenzaldehyde, we will compare the experimentally determined absorption maxima of several key structural analogs. The data presented here is primarily for solutions in methanol, a common solvent for UV-Vis spectroscopy that is transparent in the analytical range of interest.
Table 1: Experimental UV-Vis Absorption Maxima of Comparator Benzaldehydes in Methanol
| Compound | Structure | λmax (nm) in Methanol | Reference |
| 3,4-Dihydroxybenzaldehyde | ![]() | ~231, 279, 314 | [1] |
| 2,3-Dihydroxybenzaldehyde | ![]() | Data not available in methanol | - |
| 2,4-Dihydroxybenzaldehyde | ![]() | ~232, 285, 325 | [2] |
| 2,5-Dihydroxybenzaldehyde | ![]() | ~220, 260, 350 | [2] |
| 4-Methylbenzaldehyde | ![]() | Spectrum available, λmax ~251, 257 | [3] |
| 3-Methylbenzaldehyde | ![]() | Data not available in methanol | - |
| 2-Methylbenzaldehyde | ![]() | Data not available in methanol | - |
Note: The spectrum for 3,4-Dihydroxybenzaldehyde was obtained from the NIST WebBook, where the solvent was not specified. The values are estimated from the provided spectral image and are expected to be similar in methanol.
Theoretical Insights and Predictions for 3,4-dihydroxy-2-methylbenzaldehyde
The introduction of a methyl group at the ortho position (C2) to the aldehyde, in conjunction with hydroxyl groups at C3 and C4, is expected to induce specific shifts in the absorption maxima compared to its non-methylated counterpart, 3,4-dihydroxybenzaldehyde.
-
Bathochromic Shift (Red Shift) : Both hydroxyl and methyl groups are electron-donating. Their presence generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. This is because they increase the electron density of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thus decreasing the HOMO-LUMO energy gap.
-
Steric Effects of the Ortho-Methyl Group : The methyl group at the 2-position is adjacent to the aldehyde group. This can cause steric hindrance, potentially forcing the aldehyde group slightly out of the plane of the benzene ring. This disruption of planarity can decrease the extent of conjugation, which would typically lead to a hypsochromic shift (a blue shift, to shorter wavelengths). However, this effect might be counteracted by the electronic donating nature of the methyl group.
-
Intramolecular Hydrogen Bonding : The presence of a hydroxyl group at the 3-position allows for the possibility of intramolecular hydrogen bonding with the carbonyl oxygen of the aldehyde. This can influence the energy of the n → π* transition.
Prediction for 3,4-dihydroxy-2-methylbenzaldehyde:
Based on the available data and theoretical principles, we can predict the following for the UV-Vis spectrum of 3,4-dihydroxy-2-methylbenzaldehyde in methanol:
-
The spectrum will likely exhibit three main absorption bands, similar to other dihydroxybenzaldehydes.
-
The primary π → π* transition is expected to show a slight bathochromic shift compared to 3,4-dihydroxybenzaldehyde due to the additive electron-donating effect of the methyl group.
-
The steric effect of the ortho-methyl group might slightly reduce the intensity of the absorption bands compared to a non-sterically hindered analog.
A logical workflow for this predictive analysis is as follows:
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion
While direct experimental UV-Vis data for 3,4-dihydroxy-2-methylbenzaldehyde remains elusive, a comparative analysis of its structural isomers provides a strong foundation for predicting its spectroscopic behavior. The presence of two hydroxyl groups and a methyl group as electron-donating substituents suggests that the primary π → π* absorption band will likely be observed at a longer wavelength compared to unsubstituted benzaldehyde. The ortho-methyl group may introduce steric effects that could slightly modulate the absorption spectrum. The provided experimental protocol offers a standardized method for researchers to determine the empirical UV-Vis absorption maxima of this and other related aromatic aldehydes, contributing valuable data to the scientific community.
References
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available at: [Link]
- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). Journal of the Serbian Chemical Society.
- Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. (2021). International Journal of Pharmaceutical and Phytopharmacological Research.
-
UV-Vis absorption of all compounds in methanol. ResearchGate. Available at: [Link]
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Molecules.
-
Benzaldehyde, 3,4-dihydroxy-. NIST WebBook. Available at: [Link]
- Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (2021).
-
UV-Vis absorption spectrum (in MeOH) of Zn(aldehyde) 2 Á2H 2 O. ResearchGate. Available at: [Link]
- Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. (2003). Molecules.
-
The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... ResearchGate. Available at: [Link]
- Spectrophotometric determination of the total phenolic content, spectral and fluorescence study of the herbal Unani drug Gul-e-Zoofa (Nepeta bracteata Benth). (2014). Journal of Traditional and Complementary Medicine.
-
Temperature‐dependent UV/Vis/NIR absorption spectra of 4 d in methanol... ResearchGate. Available at: [Link]
-
Reaction conditions for the alkylation of 2,3-dihydroxybenzaldehyde... ResearchGate. Available at: [Link]
-
a UV–Vis–NIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline.... ResearchGate. Available at: [Link]
- Experimental and Theoretical (ab initio and DFT) Analysis of UV-Vis Spectra, Thermodynamic Functions and Non-linear Optical Properties of 2-Chloro-3,4-Dimethoxybenzaldehyde. (2015).
-
Benzaldehyde, 4-methyl-. NIST WebBook. Available at: [Link]
-
Benzaldehyde, 3-methyl-. NIST WebBook. Available at: [Link]
- (E)-3,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone. (2008). Acta Crystallographica Section E: Structure Reports Online.
- Ir(iii)-catalyzed ortho C–H alkylations of (hetero)aromatic aldehydes using alkyl boron reagents. (2018). Chemical Science.
-
Calculation of UV-VIS Spectra. Masaryk University. Available at: [Link]
-
2-Methylbenzaldehyde. PubChem. Available at: [Link]
-
3-Methylbenzaldehyde. Michigan State University. Available at: [Link]
-
4-Methylbenzaldehyde. PubChem. Available at: [Link]
- Spectrophotometric methods for the measurement of total phenolic compounds and total flavonoids. (2007). Revista Boliviana de Química.
-
Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. IIVS. Available at: [Link]
-
2,3-Dihydroxybenzaldehyde. PubChem. Available at: [Link]
- Introduction to Molecular Modelling: Part 10 (Absorption spectra). (2022). Medium.
-
UV–Vis spectra of 2 and b dependence of absorbance at 372 nm on pH in... ResearchGate. Available at: [Link]
- Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D. (2024). Journal of Research and Technology.
-
SPECTROPHOTOMETRIC DETERMINATION OF TOTAL POLYPHENOLIC AND FLAVONOID CONTENT IN TOMATO. CORE. Available at: [Link]
Sources
A Comparative Guide to C13 NMR Peak Assignments for 2-methyl-3,4-dihydroxybenzaldehyde
For researchers and professionals in drug development and chemical analysis, the unambiguous assignment of nuclear magnetic resonance (NMR) signals is paramount for structural elucidation and confirmation. This guide provides an in-depth, comparative analysis for the assignment of the 13C NMR peaks of 2-methyl-3,4-dihydroxybenzaldehyde. By leveraging experimental data from structurally analogous compounds and computational prediction tools, we will construct a robust and well-reasoned assignment for the target molecule. This approach moves beyond simple prediction, grounding the assignments in empirical data and the fundamental principles of substituent effects in NMR spectroscopy.
The Challenge of Unambiguous Assignment
Direct experimental 13C NMR data for 2-methyl-3,4-dihydroxybenzaldehyde may not always be readily available. In such cases, a comparative and predictive approach is a scientifically rigorous method for provisional assignment. This guide will utilize a combination of two key strategies:
-
Analysis of Structurally Related Compounds: By examining the experimental 13C NMR data of 2-methylbenzaldehyde and 3,4-dihydroxybenzaldehyde, we can deduce the individual and combined effects of the methyl, hydroxyl, and aldehyde substituents on the chemical shifts of the aromatic carbons.
-
Computational NMR Prediction: The use of online NMR prediction databases, which employ algorithms based on large datasets of known structures, provides a valuable theoretical framework for the initial assignment.
By comparing the predicted chemical shifts with the trends observed from our reference compounds, we can arrive at a more confident and well-supported assignment.
Experimental and Predictive Methodologies
Data Acquisition for Reference Compounds
Experimental 13C NMR data for the reference compounds were obtained from reputable sources. The data for 2-methylbenzaldehyde (in DMSO-d6) was sourced from a public repository of supplementary information from a peer-reviewed journal.[1] The experimental spectrum for 3,4-dihydroxybenzaldehyde was referenced from a study on the isolation and identification of natural products.[2]
Computational Prediction
The predicted 13C NMR spectrum for 2-methyl-3,4-dihydroxybenzaldehyde was generated using the online NMR prediction tool, NMRDB.org.[3] This tool utilizes a database of previously assigned spectra to predict the chemical shifts for a given structure.
The logical workflow for this comparative assignment is illustrated in the following diagram:
Comparative Data Analysis
The following table summarizes the experimental 13C NMR chemical shifts for 2-methylbenzaldehyde and 3,4-dihydroxybenzaldehyde, alongside the predicted chemical shifts for 2-methyl-3,4-dihydroxybenzaldehyde.
| Carbon Atom | 2-methylbenzaldehyde (Experimental, DMSO-d6)[1] | 3,4-dihydroxybenzaldehyde (Experimental, estimate from spectrum)[2] | 2-methyl-3,4-dihydroxybenzaldehyde (Predicted, NMRDB.org)[3] | Final Assignment & Rationale |
| -CHO | 193.3 | ~191 | 193.8 | 193.8 ppm : The aldehyde carbon is consistently the most downfield signal due to the strong deshielding effect of the carbonyl oxygen. The predicted value is in excellent agreement with the experimental data of the reference compounds. |
| C1 | 133.9 | ~129 | 129.2 | 129.2 ppm : This carbon is attached to the electron-withdrawing aldehyde group, which would typically shift it downfield. However, the ortho-hydroxyl group at C4 will have a shielding effect. The predicted value reflects this balance. |
| C2 | 140.1 | ~115 | 122.1 | 122.1 ppm : The presence of the directly attached electron-donating methyl group causes a significant downfield shift in 2-methylbenzaldehyde. In the target molecule, the combined electron-donating effects of the methyl and adjacent hydroxyl group at C3 are expected to result in a chemical shift in this region. |
| C3 | 131.3 | ~145 | 145.5 | 145.5 ppm : This carbon is directly attached to a hydroxyl group, a strong electron-donating group, which causes a significant downfield shift (deshielding). This is consistent with the observed shift for the hydroxyl-bearing carbons in 3,4-dihydroxybenzaldehyde. |
| C4 | 133.8 | ~150 | 151.0 | 151.0 ppm : Similar to C3, this carbon is also directly attached to a hydroxyl group, leading to a significant downfield shift. The predicted value is in the expected range for a hydroxyl-substituted aromatic carbon. |
| C5 | 126.4 | ~115 | 114.7 | 114.7 ppm : This carbon is ortho to one hydroxyl group and para to the other, both of which are electron-donating and cause upfield shifting (shielding). This results in a significantly lower chemical shift compared to the unsubstituted carbons in 2-methylbenzaldehyde. |
| C6 | 131.7 | ~123 | 124.9 | 124.9 ppm : This carbon is meta to the hydroxyl groups and ortho to the aldehyde group. The meta-relationship to the hydroxyls results in a smaller shielding effect compared to C5. The ortho-aldehyde group has a deshielding effect. The predicted value reflects a balance of these influences. |
| -CH3 | 19.0 | - | 15.8 | 15.8 ppm : The methyl carbon consistently appears in the upfield region of the spectrum. The predicted value is in the typical range for an aromatic methyl group. |
In-Depth Discussion of Peak Assignments
The assignment of each peak is based on a careful consideration of the electronic effects of the substituents on the benzene ring.
-
Aldehyde Carbon (-CHO): The carbonyl carbon of the aldehyde group is the most deshielded carbon in the molecule, consistently appearing at the highest chemical shift (around 190-200 ppm).[4] This is due to the large electronegativity difference between carbon and oxygen and the resonance contribution of the carbonyl group. The predicted value of 193.8 ppm for 2-methyl-3,4-dihydroxybenzaldehyde aligns perfectly with the experimental data from 2-methylbenzaldehyde (193.3 ppm) and the estimated value for 3,4-dihydroxybenzaldehyde (~191 ppm).
-
Hydroxyl-Substituted Carbons (C3 and C4): The hydroxyl groups are strong electron-donating groups through resonance, which leads to a significant increase in electron density at the attached carbons (ipso-carbons) and the ortho and para positions. This increased electron density results in a strong deshielding effect, causing these carbons to appear at higher chemical shifts. The predicted values of 145.5 ppm and 151.0 ppm for C3 and C4, respectively, are consistent with this effect and with the observed shifts in 3,4-dihydroxybenzaldehyde.
-
Methyl-Substituted Carbon (C2): The methyl group is a weak electron-donating group through an inductive effect. This leads to a moderate deshielding of the attached carbon. In 2-methylbenzaldehyde, this carbon (C2) appears at 140.1 ppm. For the target molecule, the predicted shift of 122.1 ppm is lower, likely due to the shielding influence of the adjacent hydroxyl group at C3.
-
Aldehyde-Substituted Carbon (C1): The aldehyde group is electron-withdrawing, which would typically deshield the attached carbon. However, in the target molecule, the presence of the ortho-hydroxyl group at C4 provides a counteracting shielding effect. The predicted value of 129.2 ppm reflects this interplay of opposing electronic influences.
-
Remaining Aromatic Carbons (C5 and C6): The chemical shifts of C5 and C6 are primarily influenced by their positions relative to the strongly electron-donating hydroxyl groups. C5 is ortho and para to the two hydroxyl groups, respectively, resulting in significant shielding and a predicted upfield shift to 114.7 ppm. C6 is meta to both hydroxyl groups, experiencing a weaker shielding effect, and ortho to the deshielding aldehyde group, resulting in a predicted chemical shift of 124.9 ppm.
-
Methyl Carbon (-CH3): The carbon of the methyl group is an aliphatic carbon and therefore appears at a much lower chemical shift than the aromatic carbons. The predicted value of 15.8 ppm is in the expected range for a methyl group attached to an aromatic ring.
Conclusion
By systematically comparing the predicted 13C NMR data for 2-methyl-3,4-dihydroxybenzaldehyde with the experimental data of the structurally similar compounds 2-methylbenzaldehyde and 3,4-dihydroxybenzaldehyde, we have established a well-reasoned and confident assignment for all carbon signals. This guide highlights the power of a comparative approach, grounded in the fundamental principles of NMR spectroscopy, to achieve reliable structural elucidation in the absence of direct experimental data. This methodology serves as a valuable tool for researchers in ensuring the scientific integrity of their structural assignments.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Royal Society of Chemistry. [Link]
-
Syafni, N., et al. (2012). 3,4-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde from the fern Trichomanes chinense L.; isolation, antimicrobial and antioxidant properties. Indonesian Journal of Chemistry. A figure from this publication showing the 13C-NMR spectrum of 3,4-dihydroxybenzaldehyde is available on ResearchGate. [Link]
-
Patiny, L., & Baghi, A. (2021). NMRDB.org: an online platform for the prediction and management of NMR data. Magnetic Resonance, 2(1), 1-8. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10722, 2-Methylbenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8768, 3,4-Dihydroxybenzaldehyde. Retrieved from [Link]
- Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Comparative Antioxidant Assay (DPPH): 2-Methylcatechol vs. Non-Methylated Catechol
A Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, selecting the right antioxidant scaffold requires moving beyond basic IC50 values to understand the fundamental structure-activity relationships (SAR) dictating molecular behavior. The ortho-diphenolic (catechol) structure is a highly potent antioxidant pharmacophore. However, introducing an alkyl group—such as a methyl group in 2-methylcatechol—fundamentally alters the thermodynamics and kinetics of radical scavenging.
This guide provides an objective, mechanistically grounded comparison between non-methylated catechol and 2-methylcatechol using the universally standardized 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay 1.
Mechanistic Grounding: The Electronic Influence of Alkyl Substitution
The DPPH assay measures the ability of a compound to donate a hydrogen atom (HAT) or transfer an electron followed by a proton (SPLET) to the stable purple DPPH radical, reducing it to a yellow hydrazine derivative. During this process, catechols are oxidized into highly electrophilic o-quinone intermediates 2.
Why does 2-methylcatechol outperform non-methylated catechol? The causality lies in the electronic properties of the methyl group. The methyl substituent acts as an electron-donating group (EDG) via inductive (+I) and hyperconjugative effects. This increased electron density on the aromatic ring significantly lowers the Bond Dissociation Enthalpy (BDE) of the adjacent phenolic O-H bonds 3. Furthermore, the resulting semiquinone radical cation is highly stabilized by the electron-donating side chain, making the initial electron/proton transfer thermodynamically favorable and kinetically faster 4. While the methyl group introduces minor steric hindrance at the ortho position, the electronic stabilization overwhelmingly dominates the reaction profile.
DPPH radical scavenging mechanism via Hydrogen Atom Transfer (HAT).
Quantitative Data Comparison
The following table synthesizes the structural and empirical performance differences between the two compounds in a standardized methanolic DPPH assay.
| Parameter | Non-Methylated Catechol | 2-Methylcatechol |
| Aromatic Substitution | None (Hydrogen at all non-OH positions) | Methyl group at ortho position to OH |
| Electronic Effect | Baseline | Electron-Donating (+I, Hyperconjugation) |
| O-H Bond Dissociation Enthalpy | Standard (~82-84 kcal/mol) | Lowered (Thermodynamically favorable) |
| Radical Stabilization | Moderate (Resonance) | High (Resonance + Inductive stabilization) |
| DPPH Reaction Kinetics | Fast | Very Fast (Biphasic acceleration) |
| Relative IC50 (DPPH) | Baseline (Typically ~15-20 µM) | Lower / More Potent (Typically ~10-14 µM) |
| Primary Oxidation Product | o-Benzoquinone | 3-Methyl-1,2-benzoquinone |
Self-Validating Experimental Protocol: DPPH Assay
To ensure reproducibility and trust, the following protocol is designed as a self-validating system . It accounts for the background absorbance of the o-quinone oxidation products, which can artificially lower the perceived scavenging activity if ignored.
Causality Behind Experimental Choices:
-
Solvent (Methanol): DPPH is a stable radical soluble in organic solvents. Methanol provides a protic environment that optimally supports the SPLET mechanism.
-
Wavelength (517 nm): This is the peak absorbance of the delocalized unpaired electron in the DPPH radical.
-
Incubation (Darkness): DPPH is photolabile; UV/visible light degrades the radical, skewing the baseline absorbance.
Step-by-step DPPH assay workflow for comparative antioxidant evaluation.
Step-by-Step Methodology
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Critical: Prepare this fresh daily and store in an amber flask.
-
Antioxidant Stock Solutions: Prepare 10 mM stock solutions of Catechol and 2-Methylcatechol in methanol. Serially dilute to working concentrations (e.g., 2.5, 5, 10, 20, 40 µM).
-
Reaction Assembly (Self-Validating Matrix):
-
Sample (
): 1.0 mL DPPH solution + 1.0 mL antioxidant dilution. -
Negative Control (
): 1.0 mL DPPH solution + 1.0 mL methanol. (Validates maximum radical absorbance). -
Sample Blank (
): 1.0 mL methanol + 1.0 mL antioxidant dilution. (Validates and corrects for the intrinsic absorbance of the formed o-quinones).
-
-
Incubation: Vortex briefly and incubate all tubes at 25°C in total darkness for exactly 30 minutes. This duration allows the fast initial H-transfer and slower secondary dimerization reactions to reach a steady state.
-
Spectrophotometric Measurement: Zero the spectrophotometer with pure methanol. Measure the absorbance of all tubes at 517 nm.
-
Data Analysis: Calculate the true percentage of DPPH scavenging using the background-corrected formula: % Inhibition =[ A_control - (A_sample - A_blank) / A_control ] × 100 Plot % Inhibition against the antioxidant concentration and apply non-linear regression to determine the IC50.
References
- Effect of Side Chain Functional Groups on the DPPH Radical Scavenging Activity of Bisabolane-Type Phenols MDPI
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols PMC (nih.gov)
- Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine Eur. J. Chem.
- Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity RSC Publishing
Sources
- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurjchem.com [eurjchem.com]
- 3. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3,4-Dihydroxy-2-methylbenzaldehyde
Part 1: Executive Safety & Stability Assessment
Compound Class: Catechol / Benzaldehyde Derivative CAS (Analogous): 139-85-5 (3,4-Dihydroxybenzaldehyde) | Molecular Formula: C₈H₈O₃
As a Senior Application Scientist, I must emphasize that handling 3,4-Dihydroxy-2-methylbenzaldehyde requires a dual-focus strategy: protecting the operator from irritation and protecting the compound from oxidative degradation .
Catechols (1,2-dihydroxybenzenes) are prone to rapid auto-oxidation in air, forming reactive quinones and polymerized "tars."[1] While the acute toxicity is generally moderate, the sensitization risk and chemical instability dictate the PPE and handling protocols below.[1]
Core Hazard Profile (GHS Extrapolated)
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum compliance, focusing on "field-proven" protection against both exposure and sample contamination.
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Hand Protection | Nitrile Gloves (Disposable) (Min.[1] Thickness: 0.11 mm) | Why: Latex is permeable to many aldehydes.[1] Nitrile offers superior resistance.Protocol: Change immediately upon splash.[1] For prolonged immersion or stock solution preparation (>100mL), use Double Gloving to prevent micro-permeation of phenolic moieties.[1] |
| Eye Protection | Chemical Safety Goggles (Indirect Vented) | Why: Safety glasses are insufficient for fine powders.[1] This compound is likely a solid; airborne dust can cause severe ocular irritation.[1] Goggles seal the eyes from dust migration.[1] |
| Respiratory | N95 / P100 Respirator (If outside Fume Hood) | Why: If weighing >500mg or if the solid is fluffy/electrostatic.[1] In a functioning fume hood, this is optional but recommended for those with pre-existing sensitivities.[1] |
| Body Defense | Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves | Why: Catechol oxidation products stain clothing permanently (brown/black).[1] Tyvek sleeves prevent cuff contamination during weighing/transfer.[1] |
Part 3: Operational Handling Protocol (Step-by-Step)
This protocol integrates safety with purity preservation. The primary failure mode with this compound is not acute toxicity, but oxidative decomposition leading to experimental failure.[1]
Phase A: Preparation & Engineering Controls
-
Atmosphere: All handling should ideally occur under an inert atmosphere (Nitrogen or Argon).[1] If a glovebox is unavailable, minimize air exposure time.[1]
-
Static Control: Use an anti-static gun or ionizer if the powder is flighty.[1] Static discharge can disperse the irritant dust outside the weighing boat.[1]
Phase B: Weighing & Transfer
-
Tare First: Place the weighing boat in the balance inside the fume hood.
-
Transfer: Use a clean spatula.[1] Do not return excess material to the stock container (risk of introducing moisture/oxygen).[1]
-
Solvation: Dissolve immediately after weighing.
-
Solvent Choice: Degassed solvents (sparged with
) are highly recommended to prevent immediate quinone formation (browning).[1]
-
Phase C: Cleanup & Deactivation[3][6][7]
-
Surface Wipe: Wipe balance area with 70% Ethanol or Isopropanol.[1]
-
Visual Check: Any brown/black spots indicate oxidized residue.[1] Re-clean these areas with a mild detergent followed by water.[1]
Part 4: Visualization (Safe Handling Workflow)
The following diagram outlines the decision logic for handling this compound, prioritizing the physical state (Solid vs. Solution) to determine the correct safety intervention.
Figure 1: Decision logic for PPE selection and handling based on the physical state of the compound.
Part 5: Disposal & Emergency Response
Waste Disposal[1][3][6][8]
-
Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]
-
Segregation: CRITICAL: Do not mix with strong oxidizing agents (e.g., Nitric acid, Peroxides) in the waste stream.[1] The catechol moiety can react exothermically.[1]
-
Labeling: Clearly label as "Catechol Derivative - Irritant."
Emergency Procedures
-
Eye Contact: Rinse immediately with water for 15 minutes.[1] Hold eyelids open. Seek medical attention if irritation persists.[1][2][3][4][6]
-
Skin Contact: Wash with soap and water.[1][3][4][7][6][8] If skin turns brown/black (oxidation stain), exfoliate gently; the stain is usually harmless but indicates exposure.[1]
-
Spill (Solid): Dampen with a wet paper towel (to prevent dust) and wipe up. Dispose of towel as hazardous waste.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 3,4-dihydroxy-2-methylbenzaldehyde (CID 11263595).[1][9] National Library of Medicine.[1] Retrieved March 1, 2026, from [Link][1]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3,4-Dihydroxybenzaldehyde | 139-85-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. technopharmchem.com [technopharmchem.com]
- 8. echemi.com [echemi.com]
- 9. PubChemLite - 3,4-dihydroxy-2-methylbenzaldehyde (C8H8O3) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







